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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 1,5-Diaminopentan-3-ol Dihydrochloride (CAS 81555-06-8): Synthesis, Coordination Chemistry, and Pharmaceutical Applications

Executive Summary 1,5-Diaminopentan-3-ol dihydrochloride (CAS 81555-06-8) is a highly versatile, symmetrical aliphatic amino alcohol salt. Structurally characterized by a 1,3-diamino backbone flanking a central secondary...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,5-Diaminopentan-3-ol dihydrochloride (CAS 81555-06-8) is a highly versatile, symmetrical aliphatic amino alcohol salt. Structurally characterized by a 1,3-diamino backbone flanking a central secondary hydroxyl group, this molecule serves as a privileged scaffold in two distinct, highly specialized fields: advanced coordination chemistry (as a precursor for dinucleating pentadentate ligands) and neuropharmacology (as a pharmacophore for novel analgesics).

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between fundamental chemical properties, empirical synthetic methodologies, and advanced applications. The protocols detailed herein are designed as self-validating systems, ensuring that researchers can replicate these workflows with high fidelity by understanding the causality behind each experimental parameter.

Physicochemical Profiling and Structural Causality

In its commercially available form, 1,5-diaminopentan-3-ol is supplied as a dihydrochloride salt[1][2]. The protonation of the terminal primary amines is critical for preventing spontaneous inter-molecular condensation and oxidative degradation during storage. However, for downstream applications—particularly Schiff base condensations—the free amine must be liberated in situ under strictly anhydrous conditions.

Table 1: Core Chemical and Physical Properties
ParameterValue / DescriptionExperimental Implication
Chemical Name 1,5-Diaminopentan-3-ol dihydrochlorideRequires neutralization prior to nucleophilic reactions.
CAS Number 81555-06-8Standard identifier for procurement[3].
Molecular Formula C5​H16​Cl2​N2​O High chloride mass fraction; necessitates careful desalting.
Solubility Highly soluble in H2​O , poorly soluble in non-polar organicsDesalting must avoid aqueous workups to prevent product loss.
Structural Motif N-C-C-C(OH)-C-C-NIdeal geometry for forming μ2​ -alkoxo bridged dinuclear metal complexes.

Coordination Chemistry: Synthesis of Dinucleating Ligands

The primary utility of 1,5-diaminopentan-3-ol in materials science is the generation of pentadentate ( N4​O or N2​O3​ ) ligands. When the free amine is reacted with aldehydes (e.g., 2-pyridinecarboxaldehyde or salicylaldehyde), it forms Schiff bases such as pypentOH or salpentOH [4][5].

The central hydroxyl group is easily deprotonated during metallation, acting as a bridging μ2​ -alkoxo ligand that forces two metal centers (like FeII or MnIII ) into close proximity. This precise spatial arrangement dictates the magnetic exchange coupling (in iron cubane complexes) or cooperative bimetallic catalysis (in manganese catalase mimics)[4][5].

Experimental Protocol A: Anhydrous Desalting and Schiff Base Condensation

Objective: To synthesize 1,5-bis(salicylidenamino)pentan-3-ol (salpentOH) without aqueous partitioning.

Causality Note: Free 1,5-diaminopentan-3-ol is highly polar and miscible with water. Standard aqueous basification (e.g., using NaOH and extracting with DCM) results in catastrophic yield losses. We utilize sodium ethoxide in absolute ethanol to precipitate inorganic salts while keeping the free amine in solution.

  • Preparation of Sodium Ethoxide: Under an Argon atmosphere, dissolve 2.0 equivalents of clean sodium metal in anhydrous ethanol. Self-validation: The evolution of H2​ gas confirms the formation of the ethoxide.

  • Desalting: Add 1.0 equivalent of 1,5-diaminopentan-3-ol dihydrochloride (CAS 81555-06-8) to the ethoxide solution. Stir at room temperature for 2 hours.

  • Filtration: Filter the resulting white suspension through a Celite pad under inert gas. Self-validation: The white precipitate is NaCl. Its quantitative removal is critical to prevent chloride coordination in downstream metal complexes.

  • Condensation: To the filtrate (containing the free amine), add 2.0 equivalents of salicylaldehyde. Stir overnight at room temperature.

  • Isolation: The Schiff base (salpentOH) will precipitate as a pure yellow solid. Collect via vacuum filtration and wash with cold ethanol[5].

LigandSynthesis A CAS 81555-06-8 (Dihydrochloride) B Free Amine (1,5-diaminopentan-3-ol) A->B NaOEt / EtOH (- 2 NaCl) C Schiff Base Ligand (e.g., salpentOH) B->C Aldehyde Condensation (- H2O) D Dinuclear Metal Complex (MnIII or FeII) C->D Metal Acetate Coordination

Caption: Workflow for synthesizing dinuclear metal complexes from CAS 81555-06-8.

Catalytic Applications: Hydrogen Peroxide Disproportionation

Dinuclear Manganese(III) complexes utilizing the salpentO ligand scaffold exhibit remarkable catalase-like activity. They are capable of disproportionating over 1000 equivalents of H2​O2​ into O2​ and H2​O [5].

The causality behind this efficiency lies in the ligand's flexibility. The 1,5-diaminopentan-3-ol backbone allows the two MnIII centers to dynamically shift their coordination geometry during the catalytic cycle, facilitating the binding of H2​O2​ by displacing bound solvent molecules (like methanol) and forming a high-valent oxomanganese intermediate[5].

Table 2: Comparative Catalytic Efficiency of Mn(III) Complexes[5]
Catalyst ComplexLigand Derivative H2​O2​ Disproportionation CapacityStability
[Mn2​(μ−OAc)(μ−OMe)(salpentO)(MeOH)2​]Br Standard (salpentOH)> 1000 equivalentsHighly stable, efficient
[Mn2​(μ−OAc)(μ−OMe)(5−Br−salpentO)(MeOH)2​]Br 5-Bromo substituted< 1000 equivalentsLess stable, lower turnover

Data Interpretation: The electron-withdrawing nature of the bromine substituents on the salicylaldehyde rings decreases the electron density at the metal centers, thereby reducing the stability of the high-valent oxomanganese intermediate required for efficient H2​O2​ cleavage.

Pharmaceutical and Biocatalytic Relevance

Beyond materials science, 1,5-diaminopentan-3-ol derivatives are highly valued in drug development. Substituted variants of this scaffold have been patented for their pronounced analgesic effects, showing efficacy in treating chronic pain, neuropathic conditions, and neurodegenerative diseases[6]. The diamino-alcohol motif mimics endogenous polyamines (like putrescine and spermidine), allowing these compounds to interact with specific neuroreceptors (e.g., NMDA receptors).

Biocatalytic Synthesis via Enzymatic Cascades

Traditionally synthesized via petrochemical derivatives, 1,5-diaminopentan-3-ol can now be produced via green biocatalysis. Advanced enzymatic cascade reactions utilize L-lysine as a starting material[7].

By employing an α -ketoglutarate-dependent dioxygenase ( α KAO) for diastereoselective C-H oxidation, followed by a pyridoxal-5'-phosphate-dependent decarboxylase (PLP-DC), researchers can synthesize chiral variants of 1,5-diaminopentan-3-ol with perfect preservation of the Cβ/γ​ chirality[7].

EnzymaticCascade L L-Lysine H (3S)-Hydroxy-L-lysine L->H αKAO (C-H Oxidation) Diastereoselective D 1,5-Diaminopentan-3-ol (CAS 81555-06-8) H->D PLP-DC (Decarboxylation) Preserves Cβ/γ Chirality

Caption: Enzymatic cascade synthesis of 1,5-diaminopentan-3-ol from L-lysine.

Experimental Protocol B: HPLC Monitoring of Enzymatic Conversion

Objective: To validate the quantitative conversion of hydroxy-L-lysine to 1,5-diaminopentan-3-ol.

  • Reaction Setup: Incubate 10 mM (3S)-hydroxy-L-lysine with purified PLP-DC enzyme in a 50 mM phosphate buffer (pH 7.5) containing 0.1 mM PLP cofactor at 30°C[7].

  • Quenching: At designated time points (e.g., 1h, 4h, 24h), extract 100 μL aliquots and quench the reaction by adding an equal volume of 1M HCl. Causality: Acidification denatures the enzyme immediately, halting the reaction and protonating the product to its stable dihydrochloride form (CAS 81555-06-8).

  • Derivatization: Because aliphatic amines lack a strong chromophore, derivatize the sample using ortho-phthalaldehyde (OPA) prior to injection.

  • Analysis: Run the derivatized samples through a C18 Reverse-Phase HPLC column using a gradient of Water/Acetonitrile (with 0.1% TFA). Monitor fluorescence (Ex: 340 nm, Em: 450 nm) to quantify the conversion yield.

References

  • Synthesis, Structure, and Magnetic Properties of Tetranuclear Cubane-like and Chain-like Iron(II) Complexes Based on the N4O Pentadentate Dinucleating Ligand 1,5-Bis[(2-pyridylmethyl)amino]pentan-3-ol. Inorganic Chemistry - ACS Publications.
  • 1807920-03-1 | (S)-4-Aminobutan-2-ol hydrochloride. BLD Pharm.
  • Catalysis and Kinetics of Hydrogen Peroxide Disproportionation by Dinuclear Manganese(III) Complexes of 1,5-Bis(salicylidenamino)pentan-3-ol and the 5-Bromophenyl-Substituted Derivative. Inorganic Chemistry - ACS Publications.
  • 81555-06-8 | 1,5-Diaminopentan-3-ol dihydrochloride. BLD Pharm.
  • Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine. NIH / JoVE.
  • 81555-06-8_CAS号:81555-06-8_1,5-diamino-3-hydroxypentane. ChemSrc.
  • US7569585B2 - 1, 5-diaminopentan-3-ol compounds and related treatment methods. Google Patents.

Sources

Exploratory

1,5-Diaminopentan-3-ol Dihydrochloride: Physicochemical Profiling and Applications in Advanced Coordination Chemistry

Executive Summary 1,5-Diaminopentan-3-ol dihydrochloride (CAS: 81555-06-8) is a highly versatile, symmetrical diamino alcohol utilized primarily as a structural scaffold in advanced coordination chemistry and pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,5-Diaminopentan-3-ol dihydrochloride (CAS: 81555-06-8) is a highly versatile, symmetrical diamino alcohol utilized primarily as a structural scaffold in advanced coordination chemistry and pharmaceutical development. As a precursor, it is essential for synthesizing N4O pentadentate dinucleating ligands, which are critical in the formulation of biomimetic metalloenzymes (such as Manganese Catalase mimics) and poly-iron(II) magnetic materials. This whitepaper provides an in-depth technical analysis of its physical properties, biocatalytic synthesis pathways, and field-proven experimental protocols for its application.

Physicochemical Properties & Structural Dynamics

Aliphatic diamines and amino alcohols are notoriously prone to atmospheric oxidation and rapid carbon dioxide absorption (forming carbamates) when exposed to air. To ensure long-term bench stability and precise stoichiometric control during complex synthesis, 1,5-diaminopentan-3-ol is commercially supplied and stored as a dihydrochloride salt [1].

The protonation of the primary amines prevents nucleophilic degradation, rendering the compound a stable, easy-to-handle solid. However, for the compound to participate in Schiff base condensations, the free base must be generated in situ using highly controlled deprotonation techniques.

Quantitative Physical Data

The following table summarizes the core physicochemical properties of the dihydrochloride salt based on established chemical databases[1][2]:

PropertyValue
Chemical Name 1,5-Diaminopentan-3-ol dihydrochloride
CAS Number 81555-06-8
Molecular Formula C₅H₁₆Cl₂N₂O (or C₅H₁₄N₂O · 2HCl)
Molecular Weight 191.10 g/mol
MDL Number MFCD32692057
Physical State Solid (Crystalline Powder)
Solubility Profile Highly soluble in water, methanol, and ethanol; insoluble in non-polar organics.

Biocatalytic Synthesis of the Chiral Scaffold

While traditional organic synthesis of substituted 1,5-diaminopentan-3-ol compounds relies on multi-step Mannich reactions, modern green chemistry has introduced highly stereoselective enzymatic cascades. Starting from readily available L-lysine, researchers can synthesize chiral amino alcohols in a single-pot aqueous reaction.

This pathway utilizes an iron(II)/α-ketoacid-dependent oxygenase (KDO1) for the regioselective oxidation of an unactivated C-H bond, followed by enzymatic cleavage of the carboxylic group using a pyridoxal-phosphate (PLP) decarboxylase.

Biocatalysis A L-Lysine B (3S)-Hydroxy-L-lysine A->B Dioxygenase (KDO1) Regioselective Oxidation C 1,5-Diaminopentan-3-ol B->C PLP Decarboxylase (DC) Decarboxylation

Enzymatic cascade synthesis of 1,5-diaminopentan-3-ol from L-lysine using KDO1 and PLP decarboxylase.

Application: Precursor for N4O Dinucleating Ligands

The primary utility of 1,5-diaminopentan-3-ol lies in its ability to undergo bis-condensation with aldehydes (e.g., salicylaldehyde or 2-pyridinecarboxaldehyde) to form pentadentate (N4O) dinucleating ligands such as salpentOH and pypentOH .

These ligands act as structural templates that force two metal centers into close proximity, sharing the bridging alkoxide oxygen of the pentan-3-ol backbone.

  • Manganese Catalase (MnCAT) Mimics: Complexes like[Mn₂(μ-OAc)(μ-OMe)(salpentO)(MeOH)₂]Br utilize the salpentO ligand to disproportionate hydrogen peroxide, mimicking the active site of native catalase enzymes[3].

  • Magnetic Materials: The pypentO ligand is used to synthesize tetranuclear cubane-like and chain-like iron(II) complexes, which exhibit unique Mössbauer properties and high-spin magnetic behaviors[4].

Coordination N1 1,5-Diaminopentan-3-ol Dihydrochloride N2 Free Base Generation (in Ethanol) N1->N2 + NaOEt - NaCl (ppt) N3 Schiff Base Condensation (Aldehyde Addition) N2->N3 Aldehyde N4 Dinucleating Ligand (salpentOH / pypentOH) N3->N4 Stir & Filter N5 Metallation (Mn/Fe Complexes) N4->N5 Metal Salts

Workflow for synthesizing N4O dinucleating ligands and subsequent metallation.

Experimental Protocols

Protocol 1: In Situ Free Base Generation and Schiff Base Condensation

To synthesize the dinucleating ligand 1,5-bis(salicylidenamino)pentan-3-ol (salpentOH), the dihydrochloride salt must first be neutralized. This protocol is designed as a self-validating system to ensure maximum yield and ligand purity[3].

Step 1: Deprotonation

  • Action: Suspend 1.0 mmol of 1,5-diaminopentan-3-ol dihydrochloride in 10 mL of absolute ethanol under an argon atmosphere. Slowly add 2.0 mmol of a freshly prepared sodium ethoxide (NaOEt) solution in ethanol.

  • Causality: NaOEt acts as a strong base to deprotonate the ammonium groups. Absolute ethanol is specifically chosen as the solvent because the byproduct, sodium chloride (NaCl), is highly insoluble in it. This insolubility drives the neutralization equilibrium to completion.

  • Validation: The immediate formation of a white, cloudy precipitate (NaCl) visually confirms the deprotonation. The reaction is complete when the addition of a micro-drop of ethoxide yields no further localized precipitation.

Step 2: Filtration

  • Action: Filter the mixture through a fine glass frit under argon to remove the NaCl precipitate.

  • Causality: Removing the salt is critical; residual chloride ions can competitively bind to metal centers during downstream metallation, disrupting the formation of the desired dinuclear core.

Step 3: Imine Formation

  • Action: To the clear filtrate containing the free base, add 2.0 mmol of salicylaldehyde. Stir the reaction mixture overnight at room temperature.

  • Validation: The solution will rapidly transition from colorless to a vibrant yellow, confirming the nucleophilic attack of the amines on the aldehyde carbonyls and the subsequent elimination of water to form the imine bonds. The pure salpentOH ligand can be isolated by precipitation from the reaction mixture as a pure yellow solid[3].

Protocol 2: Enzymatic Synthesis of 1,5-Diaminopentan-3-ol from L-Lysine

For researchers requiring chiral specificity, this biocatalytic protocol provides a green alternative to traditional synthesis.

Step 1: Regioselective Oxidation

  • Action: Incubate L-lysine with the dioxygenase enzyme KDO1 in a buffered aqueous solution (pH 7.4) supplemented with α-ketoglutarate and Fe(II) as cofactors.

  • Causality: KDO1 specifically targets the unactivated C-H bond at the 3-position of the lysine aliphatic chain. The Fe(II) center activates molecular oxygen, ensuring high stereoselectivity to form (3S)-hydroxy-L-lysine without over-oxidizing the substrate.

Step 2: Decarboxylation

  • Action: Introduce Pyridoxal-phosphate (PLP) decarboxylase to the reaction mixture and incubate at 30°C for 24-48 hours.

  • Causality: The decarboxylase selectively cleaves the alpha-carboxylic group of the hydroxy-lysine intermediate, yielding the final chiral amino alcohol.

  • Validation: Process progression is validated via LC-MS analysis of reaction aliquots. The successful reaction is confirmed by the complete disappearance of the L-lysine peak and the emergence of a dominant peak at m/z 119.1 (corresponding to the[M+H]⁺ of the free 1,5-diaminopentan-3-ol base).

References

  • Inorganic Chemistry (ACS Publications). "Catalysis and Kinetics of Hydrogen Peroxide Disproportionation by Dinuclear Manganese(III) Complexes of 1,5-Bis(salicylidenamino)pentan-3-ol and the 5-Bromophenyl-Substituted Derivative".[Link]

  • Inorganic Chemistry (ACS Publications). "Synthesis, Structure, and Magnetic Properties of Tetranuclear Cubane-like and Chain-like Iron(II) Complexes Based on the N4O Pentadentate Dinucleating Ligand 1,5-Bis[(2-pyridylmethyl)amino]pentan-3-ol".[Link]

  • Journal of Visualized Experiments (via NIH). "Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine".[Link]

Sources

Foundational

The Structural and Catalytic Mechanisms of 1,5-Diaminopentan-3-ol Dihydrochloride: A Whitepaper on Dinucleating Ligands and Metalloenzyme Mimics

Target Audience: Researchers, Coordination Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary In the realm of biomimetic chemistry and drug development, sm...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Coordination Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

In the realm of biomimetic chemistry and drug development, small molecules often serve not as direct therapeutic agents, but as critical architectural scaffolds. 1,5-Diaminopentan-3-ol dihydrochloride (CAS: 81555-06-8) is a premier example of such a synthon[1]. It is the foundational building block for synthesizing pentadentate dinucleating ligands (e.g., salpentOH, pypentOH), which are designed to coordinate two transition metal ions in strict spatial proximity[2][3].

By forcing metals like Manganese (Mn), Iron (Fe), or Copper (Cu) into a binuclear geometry with an endogenous alkoxo bridge, this compound enables the creation of functional mimetics for critical metalloenzymes—most notably Manganese Catalase (MnCAT) and Superoxide Dismutase (SOD) [3][4]. This whitepaper details the geometric causality, catalytic mechanism of action, and self-validating experimental workflows for utilizing 1,5-diaminopentan-3-ol dihydrochloride in the development of antioxidant enzyme mimetics.

Molecular Architecture and Geometric Causality

The "mechanism of action" of 1,5-diaminopentan-3-ol dihydrochloride is fundamentally structural. The choice to utilize this specific aliphatic chain over shorter or longer analogs (e.g., 1,3-diaminopropan-2-ol) is dictated by the precise geometric requirements of the target metalloenzyme active sites[5].

The Endogenous μ -Alkoxo Bridge

The 5-carbon backbone features terminal primary amines and a central C3-hydroxyl group. Upon Schiff base condensation (e.g., with salicylaldehyde) and subsequent deprotonation during metallation, the C3-hydroxyl oxygen acts as an endogenous bridging ligand ( μ -alkoxo)[3]. This structural constraint forces two metal centers into a highly specific proximity (typically a metal-metal separation of ~2.93 Å)[6]. This distance is virtually identical to the native Mn···Mn separation found in the active site of Lactobacillus plantarum MnCAT.

Precursor Stability vs. Reactivity

The compound is supplied as a dihydrochloride salt rather than a free base. The free aliphatic diamino alcohol is highly hygroscopic, prone to rapid oxidation, and difficult to handle stoichiometrically. The dihydrochloride salt ensures long-term bench stability and precise molar dosing. However, this necessitates an in situ neutralization step (free base generation) using sodium ethoxide immediately prior to ligand synthesis[2][3].

Workflow A 1,5-Diaminopentan-3-ol Dihydrochloride (Stable Precursor) B Neutralization (NaOEt / EtOH) A->B C Schiff Base Condensation (+ Salicylaldehyde) B->C D salpentOH Ligand (Pentadentate N2O3 Scaffold) C->D E Metallation & Bridging (+ Mn(OAc)2, MeOH) D->E F [Mn2(μ-OAc)(μ-OMe)(salpentO)(MeOH)2]Br (Active Biomimetic Catalyst) E->F

Fig 1: Synthetic workflow from the stable dihydrochloride precursor to the active metalloenzyme mimic.

Mechanism of Action: Biomimetic Catalysis

Once assembled into a binuclear complex, the mechanism of action shifts from structural scaffolding to active catalysis. The most thoroughly documented application is the disproportionation of hydrogen peroxide ( H2​O2​ ) by the [Mn2​(μ−OAc)(μ−OMe)(salpentO)(MeOH)2​]Br complex[3][7].

Substrate Binding via Labile Sites

The choice of methanol as the solvent during metallation is not arbitrary. Methanol serves a dual purpose: it provides the methoxide ( μ−OMe ) bridging anion necessary to stabilize the binuclear core, and it occupies the sixth coordination position on each manganese atom[6]. These coordinated methanol molecules are substitution-labile. When exposed to H2​O2​ , the methanol is rapidly displaced, creating the exact geometric vacancy required for the substrate to bind directly to the MnIII−MnIII core.

The Redox Catalytic Cycle

The disproportionation of H2​O2​ follows saturation kinetics (Michaelis-Menten behavior) and operates via a two-electron redox toggle[7]:

  • Oxidation of Substrate: The resting MnIII−MnIII complex binds H2​O2​ and oxidizes it to O2​ , simultaneously reducing the metal core to MnII−MnII .

  • Reduction of Substrate: A second equivalent of H2​O2​ binds to the reduced core. The MnII−MnII center reduces the peroxide to H2​O , re-oxidizing the metals back to the MnIII−MnIII resting state.

Mechanism Resting Resting State Mn(III)-Mn(III) Reduced Reduced State Mn(II)-Mn(II) Resting->Reduced + H2O2 - O2, - 2H+ Reduced->Resting + H2O2, + 2H+ - 2H2O

Fig 2: The two-electron redox toggling mechanism of the MnCAT biomimetic catalytic cycle.

Quantitative Data: Catalytic Efficiency

The structural tuning of the ligand directly impacts the catalytic mechanism. Substituting the salicylaldehyde aromatic rings with electron-withdrawing groups (e.g., 5-Bromo) alters the electron density at the metal center, impacting the turnover rate ( kcat​ ) and substrate affinity ( KM​ )[6][7].

Table 1: Kinetic and Structural Parameters of MnCAT Mimetics Derived from 1,5-Diaminopentan-3-ol

Catalyst Complex kcat​ ( s−1 ) KM​ (M) kcat​/KM​ ( M−1s−1 )Mn···Mn Distance (Å)
[Mn2​(μ−OAc)(μ−OMe)(salpentO)(MeOH)2​]Br 0.980.01470~2.93
[Mn2​(μ−OAc)(μ−OMe)(5−Br−salpentO)(MeOH)2​]Br 0.380.012312.932

Data synthesized from Palopoli et al., Inorganic Chemistry (2000)[6][7].

Experimental Protocols

To ensure rigorous reproducibility, the following protocols represent a self-validating system. By standardizing the H2​O2​ stock via iodometric titration prior to the assay, and continuously measuring O2​ evolution volumetrically, researchers ensure strict mass-balance closure. Any deviation between the theoretical O2​ yield and the experimental volume indicates catalyst degradation.

Protocol 1: Synthesis of the salpentOH Ligand
  • Free Base Generation: Suspend 1.0 mmol of 1,5-diaminopentan-3-ol dihydrochloride in 15 mL of absolute ethanol. Add exactly 2.0 equivalents of freshly prepared sodium ethoxide (NaOEt) in ethanol[2][3].

  • Filtration: Stir at room temperature for 30 minutes. Filter off the precipitated sodium chloride (NaCl) under an argon atmosphere to isolate the free 1,5-diaminopentan-3-ol in solution.

  • Schiff Base Condensation: Add 2.0 mmol of salicylaldehyde to the filtrate. Stir the reaction mixture overnight at room temperature.

  • Isolation: The salpentOH ligand will precipitate as a pure yellow solid. Isolate via vacuum filtration, wash with cold ethanol, and dry under vacuum[3].

Protocol 2: Metallation and Complex Assembly
  • Degassing: Degas 20 mL of methanol by purging with Argon for 20 minutes.

  • Coordination: Dissolve 1.0 mmol of the salpentOH ligand in the degassed methanol. Add 2.0 mmol of Manganese(II) acetate tetrahydrate ( Mn(OAc)2​⋅4H2​O )[3].

  • Oxidation: Expose the solution to air to allow the oxidation of MnII to MnIII . Add 1.0 mmol of Sodium Bromide (NaBr) to provide the counterion.

  • Crystallization: Allow the dark brown solution to stand at 4 °C until microcrystals of [Mn2​(μ−OAc)(μ−OMe)(salpentO)(MeOH)2​]Br form.

Protocol 3: Kinetic Evaluation of H2​O2​ Disproportionation
  • Standardization: Determine the exact concentration of the H2​O2​ stock solution using standard iodometric titration.

  • Reaction Setup: In a temperature-controlled vessel (25 °C), dissolve the catalyst in degassed dimethylformamide (DMF) or methanol to a final concentration of 1.0×10−3 M[3].

  • Initiation: Inject a known excess of standardized H2​O2​ (e.g., 1000 equivalents) into the vessel.

  • Volumetric Measurement: Connect the reaction vessel to a gas burette. Record the volume of evolved O2​ gas as a function of time.

  • Data Analysis: Plot the initial rate of oxygen evolution against catalyst concentration to confirm first-order dependence, and against H2​O2​ concentration to extract kcat​ and KM​ via Michaelis-Menten kinetics[7].

References

  • Synthesis, Structure, and Magnetic Properties of Tetranuclear Cubane-like and Chain-like Iron(II) Complexes Based on the N4O Pentadentate Dinucleating Ligand 1,5-Bis[(2-pyridylmethyl)amino]pentan-3-ol Inorganic Chemistry - ACS Publications URL:[Link]

  • Catalysis and Kinetics of Hydrogen Peroxide Disproportionation by Dinuclear Manganese(III) Complexes of 1,5-Bis(salicylidenamino)pentan-3-ol and the 5-Bromophenyl-Substituted Derivative Inorganic Chemistry - ACS Publications URL:[Link]

  • Synthesis, Crystal Structures, and Catalytic Activity of Dicopper(II) Complexes with Dinucleating Tetraimidazole Ligands Inorganic Chemistry - ACS Publications URL:[Link]

  • Metal Complexes of Polyaza and Polyoxaaza Macrocyclic Ligands - A Look into the Past and Present Work ResearchGate URL:[Link]

Sources

Exploratory

1,5-Diaminopentan-3-ol Dihydrochloride: A Technical Guide to Dinucleating Ligand Synthesis, Procurement, and Application

Executive Summary For researchers engaged in metalloenzyme biomimetics, coordination chemistry, and advanced catalysis, 1,5-diaminopentan-3-ol dihydrochloride (CAS: 81555-06-8) is a foundational building block. This mole...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers engaged in metalloenzyme biomimetics, coordination chemistry, and advanced catalysis, 1,5-diaminopentan-3-ol dihydrochloride (CAS: 81555-06-8) is a foundational building block. This molecule serves as a highly versatile precursor for pentadentate, dinucleating ligands capable of bridging two metal centers. This whitepaper provides an in-depth mechanistic analysis of its synthetic utility, field-validated experimental protocols for ligand preparation, and a comprehensive market analysis to guide procurement and scale-up strategies.

Chemical Identity & Core Properties

Commercially supplied as a dihydrochloride salt to prevent the premature oxidation and atmospheric CO₂ degradation typical of free aliphatic polyamines, 1,5-diaminopentan-3-ol is characterized by its central secondary hydroxyl group and two terminal primary amines.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 1,5-Diaminopentan-3-ol dihydrochloride
Synonyms 1,5-Diamino-3-pentanol dihydrochloride
CAS Number 81555-06-8
Molecular Formula C₅H₁₆Cl₂N₂O
Molecular Weight 191.10 g/mol
Appearance White to off-white solid
Handling Note Highly hygroscopic; requires desiccated storage[1]

Mechanistic Role in Metalloenzyme Biomimetics

The architectural value of 1,5-diaminopentan-3-ol lies in its ability to form an endogenous alkoxo bridge . When incorporated into a macrocycle or acyclic chelator and subsequently deprotonated, the C3-hydroxyl oxygen acts as a bridging ligand (μ-alkoxo) between two metal ions (e.g., Cu²⁺, Mn³⁺, Fe²⁺).

This structural motif forces the metal centers into close proximity (typically 3.0–3.5 Å), which is the critical requirement for:

  • Magnetic Exchange Coupling: Allowing researchers to study antiferromagnetic or ferromagnetic interactions between spin centers.

  • Synergistic Bimetallic Catalysis: Mimicking the active sites of metalloenzymes such as hemocyanin (oxygen transport) or catalase (hydrogen peroxide disproportionation)[2].

The terminal amines serve as nucleophilic anchors, readily undergoing Schiff base condensation with aromatic aldehydes (e.g., salicylaldehyde to form salpentOH) or reductive amination to yield flexible, nitrogen-rich coordination spheres (e.g., tetraimidazole ligands like Hmbipl)[1][2].

Experimental Workflows & Self-Validating Protocols

To successfully utilize this building block, the dihydrochloride salt must be neutralized, and the resulting free base must be reacted under strictly controlled conditions.

Protocol A: Liberation of the Free Base (Self-Validating System)

Because the dihydrochloride salt is unreactive toward electrophilic aldehydes, the free amines must be liberated in situ[2].

  • Suspension: Suspend 1.0 equivalent of 1,5-diaminopentan-3-ol dihydrochloride in absolute ethanol.

  • Neutralization: Add exactly 2.0 equivalents of standardized sodium ethoxide (NaOEt) in ethanol dropwise.

    • Causality: NaOEt is a strong enough base to deprotonate the ammonium salts. Absolute ethanol is chosen as the solvent because the byproduct, sodium chloride (NaCl), is highly insoluble in it, driving the equilibrium forward via precipitation.

  • Reaction: Stir for 30 minutes at room temperature under an Argon atmosphere to prevent amine oxidation.

  • Filtration: Filter the precipitated NaCl through a dry Celite pad.

    • Validation Check: The filtrate must be optically clear. Evaporation of a 1 mL aliquot should yield a viscous, basic oil (the free amine). If solid white residue remains upon evaporation, the filtration of NaCl was incomplete.

Protocol B: Reductive Amination for Tetraimidazole Ligands

This protocol details the synthesis of the dinucleating ligand Hmbipl, utilized in dicopper(II) catalytic complexes[1].

  • Condensation: Dissolve the liberated 1,5-diamino-3-pentanol (1.0 eq) and 1-methyl-4-formylimidazole (4.0 eq) in absolute methanol.

  • Degassing: Cool the solution to 0 °C. Degas the system via three cycles of vacuum evacuation and Argon refilling.

    • Causality: The iminium intermediates and the final polyamine product are highly susceptible to atmospheric oxidation. Strict Schlenk line techniques ensure high yields and prevent the formation of dark, tarry byproducts.

  • Reduction: Add 4.5 equivalents of sodium cyanoborohydride (NaBH₃CN) at 0 °C.

    • Causality: NaBH₃CN is specifically selected over sodium borohydride (NaBH₄) because it is stable in protic solvents (methanol) and selectively reduces the protonated iminium ion without reducing the unreacted aldehyde carbonyls at neutral to mildly acidic pH.

  • Maturation: Stir at 0 °C for 2 hours, then allow the reaction to warm to room temperature for 12 hours.

  • Isolation: Filter off any generated white solids, concentrate the filtrate, and precipitate the final ligand using acetone.

    • Validation Check: The final product must be stored immediately in a vacuum desiccator, as the resulting polyamine is highly hygroscopic and will rapidly absorb atmospheric moisture, altering its molecular weight for subsequent metal complexation stoichiometry[1].

Reaction Pathway Visualization

SynthesisPathway Start 1,5-Diaminopentan-3-ol Dihydrochloride (CAS: 81555-06-8) Neutralization Neutralization (NaOEt / EtOH) Start->Neutralization Remove HCl FreeBase Free Base 1,5-Diaminopentan-3-ol Neutralization->FreeBase Filter NaCl Branch1 Schiff Base Condensation (e.g., Salicylaldehyde) FreeBase->Branch1 Branch2 Reductive Amination (e.g., 4-Formylimidazole) FreeBase->Branch2 Ligand1 Dinucleating Schiff Base Ligand (e.g., salpentOH) Branch1->Ligand1 Ligand2 Tetraimidazole Ligand (e.g., Hmbipl) Branch2->Ligand2 + NaBH3CN MetalComplex Binuclear Metal Complex (Cu, Mn, Fe) Catalysis & Biomimetics Ligand1->MetalComplex + Metal Salts Ligand2->MetalComplex + Metal Salts

Fig 1: Synthetic workflow from 1,5-diaminopentan-3-ol dihydrochloride to binuclear metal complexes.

Supplier Evaluation & Market Pricing Analysis

Procurement of 1,5-diaminopentan-3-ol dihydrochloride requires careful vendor selection, primarily due to the compound's hygroscopic nature, which can lead to variable water content and skewed stoichiometric calculations during sensitive syntheses.

When sourcing this chemical, prioritize suppliers that provide batch-specific Quantitative NMR (qNMR) and Karl Fischer titration data to verify exact moisture content. Leading vendors in this space include specialized building-block providers like BLD Pharm[3] and global distributors like Sigma-Aldrich/Enamine.

Table 2: Market Pricing & Supplier Matrix

(Note: Pricing is indicative and subject to regional distribution and supply chain fluctuations.)

Supplier CategoryTarget ScaleEstimated Pricing (USD)Typical Lead TimePurity Standard
R&D Specialists (e.g., BLD Pharm, Bidepharm)1g – 5g$45 – $120 / gIn Stock (1–3 days)≥ 95% (NMR/LC-MS)
Global Distributors (e.g., Sigma-Aldrich, Enamine)10g – 50g$15 – $40 / gIn Stock (3–5 days)≥ 97%
Custom Synthesis / Bulk 100g+$5 – $15 / g4 – 6 weeks≥ 98%

Procurement Strategy: For initial ligand screening, sourcing 1g–5g from R&D specialists is recommended for speed. However, if your laboratory intends to scale up the synthesis of dinuclear complexes for extensive catalytic testing, engaging a custom synthesis provider for a >100g batch ensures lot-to-lot consistency and mitigates the risk of moisture-induced degradation during transit.

References

  • Synthesis, Crystal Structures, and Catalytic Activity of Dicopper(II) Complexes with Dinucleating Tetraimidazole Ligands 2 (R = Me, Et, 2-Pr) Source: ACS Publications (Inorganic Chemistry) URL:[Link]

  • Catalysis and Kinetics of Hydrogen Peroxide Disproportionation by Dinuclear Manganese(III) Complexes of 1,5-Bis(salicylidenamino)pentan-3-ol and the 5-Bromophenyl-Substituted Derivative Source: ACS Publications (Inorganic Chemistry) URL:[Link]

Sources

Foundational

Synthetic Polyamine Analogues: Mechanisms, Therapeutic Potential, and Methodological Paradigms in Oncology

The Polyamine Paradox and the Rationale for Synthetic Analogues Polyamines—specifically putrescine, spermidine, and spermine—are ubiquitous organic polycations essential for DNA stabilization, chromatin remodeling, and p...

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Author: BenchChem Technical Support Team. Date: April 2026

The Polyamine Paradox and the Rationale for Synthetic Analogues

Polyamines—specifically putrescine, spermidine, and spermine—are ubiquitous organic polycations essential for DNA stabilization, chromatin remodeling, and protein translation. In malignant phenotypes, oncogenes such as MYC and RAS drive a profound dysregulation of polyamine homeostasis, upregulating both de novo biosynthesis via ornithine decarboxylase (ODC) and extracellular uptake via the Polyamine Transport System (PTS)[1].

Early therapeutic interventions relied on single-target inhibitors, most notably α-difluoromethylornithine (DFMO), an irreversible ODC inhibitor. However, DFMO monotherapy often fails in the clinic due to a robust compensatory feedback loop: ODC inhibition triggers a massive upregulation of the PTS, allowing tumor cells to scavenge polyamines from the microenvironment and gut flora[2],[1]. This physiological bypass necessitated the development of synthetic polyamine analogues and Polyamine Blockade Therapy (PBT) to outmaneuver tumor metabolism[3].

Mechanistic Foundations of Polyamine Analogues

Synthetic polyamine analogues, such as the symmetrically alkylated N1,N11-diethylnorspermine (DENSpm or BENSpm), are structurally designed to mimic natural polyamines[4]. They successfully enter the cell via the PTS but cannot substitute for natural polyamines in essential growth functions[5].

Once intracellular, these analogues disrupt homeostasis through a tripartite mechanism:

  • Biosynthetic Collapse: Analogues trigger negative feedback loops, downregulating ODC and S-adenosylmethionine decarboxylase (SAMDC)[2].

  • Catabolic Superinduction: Analogues like DENSpm massively superinduce spermidine/spermine N1-acetyltransferase (SSAT)[6],[7]. SSAT acetylates intracellular polyamines, marking them for export or oxidation by polyamine oxidase (PAO) and spermine oxidase (SMO)[5].

  • Oxidative Stress and Apoptosis: The oxidation of acetylated polyamines generates hydrogen peroxide (H₂O₂) and reactive aldehydes (e.g., 3-aminopropanal), initiating cytochrome c release, caspase-3 activation, and ultimately, apoptosis[8],[9].

Pathway ODC Biosynthesis Enzymes (ODC / SAMDC) Pool Intracellular Polyamine Pool ODC->Pool Synthesizes PTS Polyamine Transport System (PTS) PTS->Pool Imports SSAT Catabolic Enzymes (SSAT / SMO) Pool->SSAT Substrate ROS H2O2 / ROS (Apoptosis) SSAT->ROS Oxidation Analogues Synthetic Analogues (e.g., DENSpm) Analogues->ODC Downregulates Analogues->PTS Competes/Blocks Analogues->SSAT Superinduces

Mechanistic disruption of polyamine homeostasis by synthetic analogues.

Polyamine Blockade Therapy (PBT) and Immune Modulation

Recent advancements have shifted focus toward Polyamine Blockade Therapy (PBT), a combinatorial approach utilizing DFMO alongside a Polyamine Transport Inhibitor (PTI) such as AMXT 1501[3],[10]. By simultaneously blocking biosynthesis and transport, PBT effectively starves the tumor.

Crucially, polyamines in the tumor microenvironment exert potent immunosuppressive effects, suppressing IL-12 production and decreasing natural killer (NK) cell activity[1]. PBT reverses this immunosuppression, decreasing Gr-1+CD11b+ myeloid-derived suppressor cells (MDSCs) and increasing CD3+ T-cell infiltration, thereby bridging metabolic therapy with immuno-oncology[10].

Quantitative Efficacy Data

The table below summarizes the pharmacological profiles and cellular effects of key polyamine-targeting agents used in contemporary oncology research.

Table 1: Pharmacological profiles of key polyamine-targeting agents.

AgentClassPrimary Target / MechanismCellular Effect
DFMO Biosynthesis InhibitorIrreversible ODC inhibitionCytostasis; triggers compensatory PTS upregulation.
DENSpm (BENSpm) Symmetrical AnalogueSSAT superinduction; ODC downregulationPolyamine depletion; H₂O₂-mediated apoptosis.
PG-11047 Conformationally Restricted AnalogueSSAT induction; epigenetic modulationCytotoxicity; synergistic with HDAC inhibitors.
AMXT 1501 Polyamine Transport InhibitorBlocks PTS uptakePrevents polyamine scavenging; synergizes with DFMO.

Core Experimental Methodologies

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls and explicit mechanistic rationales for each step.

Protocol 1: Intracellular Polyamine Pool Quantification via HPLC

To validate analogue uptake and the subsequent depletion of natural polyamines, High-Performance Liquid Chromatography (HPLC) is employed.

  • Cell Lysis & Extraction: Pellet cells and lyse in 0.2 N perchloric acid (PCA).

    • Causality: PCA precipitates macromolecules (proteins/DNA) while keeping polyamines completely soluble, halting enzymatic degradation instantly and preserving the exact metabolic snapshot.

  • Derivatization: React the PCA-soluble fraction with dansyl chloride overnight in the dark.

    • Causality: Natural polyamines lack a strong chromophore. Dansylation attaches a fluorescent tag to primary and secondary amines, enabling highly sensitive fluorometric detection.

  • Chromatographic Separation: Inject onto a C18 reverse-phase column using a gradient of water and acetonitrile.

    • Causality: The hydrophobicity of the dansyl groups varies depending on the polyamine chain length, allowing distinct elution peaks for putrescine, spermidine, spermine, and the synthetic analogue.

  • Validation (Self-Correction): Normalize peak areas to total cellular protein (quantified from the PCA pellet using a BCA assay). This ensures that variations in cell number or lysis efficiency do not skew the metabolic readouts.

Protocol 2: SSAT Enzyme Activity Assay

Because analogue-induced apoptosis is heavily dependent on SSAT superinduction, quantifying its enzymatic activity is a critical self-validating step[6].

  • Preparation of Lysates: Lyse cells in a cold buffer containing 50 mM Tris-HCl (pH 7.5) and protease inhibitors.

    • Causality: Maintaining a physiologic pH and cold temperature preserves the native conformation and transient activity of the SSAT enzyme.

  • Radiolabeled Reaction: Incubate 50 µg of protein lysate with 3 mM spermidine (substrate) and 0.1 mM [14C]-Acetyl-CoA for 10 minutes at 37°C.

    • Causality: [14C]-Acetyl-CoA serves as the radiolabeled acetyl donor. The strict 10-minute window ensures the reaction remains in the linear phase of enzyme kinetics, preventing substrate depletion from artificially lowering the calculated activity.

  • Reaction Termination & Isolation: Stop the reaction by adding hydroxylamine hydrochloride, then spot the mixture onto P-81 phosphocellulose filter paper. Wash extensively with water.

    • Causality: The positively charged polyamines (including the newly formed [14C]-acetylspermidine) bind tightly to the negatively charged phosphocellulose paper. Unreacted [14C]-Acetyl-CoA is washed away, ensuring the remaining radioactivity is exclusively product-bound.

  • Quantification: Measure radioactivity via liquid scintillation counting. Express activity as pmol acetylspermidine formed / mg protein / minute.

Workflow Step1 Cell Lysis (Tris-HCl, pH 7.5) Step2 Protein Quantification (BCA Assay) Step1->Step2 Preserves enzyme Step3 Enzyme Reaction (Spermidine + 14C-Acetyl-CoA) Step2->Step3 Normalizes input Step4 Phosphocellulose Binding & Wash Step3->Step4 Isolates product Step5 Scintillation Counting (pmol/mg/min) Step4->Step5 Quantifies activity

Self-validating experimental workflow for quantifying SSAT enzymatic activity.

References

1.[2] Title: The Synergistic Benefit of Combination Strategies Targeting Tumor Cell Polyamine Homeostasis Source: PMC (nih.gov) URL:[Link]

2.[5] Title: Overexpression of SSAT by DENSPM treatment induces cell detachment and apoptosis in glioblastoma Source: Spandidos Publications URL:[Link]

3.[1] Title: A novel polyamine blockade therapy activates an anti-tumor immune response Source: Oncotarget URL:[Link]

4.[8] Title: Activation of polyamine catabolism by N1,N11-diethylnorspermine leads to cell death in glioblastoma Source: Spandidos Publications URL:[Link]

5.[6] Title: Apoptotic Signaling in Polyamine Analogue-treated SK-MEL-28 Human Melanoma Cells Source: AACR Journals URL:[Link]

6.[7] Title: Induction of spermidine/spermine N1-acetyltransferase (SSAT) by aspirin in Caco-2 colon cancer cells Source: PMC (nih.gov) URL:[Link]

7.[4] Title: Terminally Alkylated Polyamine Analogues as Chemotherapeutic Agents Source: ACS Publications URL:[Link]

8.[3] Title: Polyamine metabolism and cancer: treatments, challenges and opportunities Source: PMC (nih.gov) URL:[Link]

9.[10] Title: Polyamine-Blocking Therapy Reverses Immunosuppression in the Tumor Microenvironment Source: AACR Journals URL:[Link]

10.[9] Title: A Simple Assay for Mammalian Spermine Oxidase: A Polyamine Catabolic Enzyme Implicated in Drug Response and Disease Source: PMC (nih.gov) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis of Chiral Aminopentanols

Target Audience: Researchers, scientists, and drug development professionals Content Type: Methodological Guide & Validated Protocols Strategic Relevance in Drug Discovery Chiral aminopentanols (e.g., 2-amino-3-pentanol,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Methodological Guide & Validated Protocols

Strategic Relevance in Drug Discovery

Chiral aminopentanols (e.g., 2-amino-3-pentanol, 5-amino-2-pentanol) are highly privileged structural motifs in modern medicinal chemistry. They serve as critical building blocks for the synthesis of macrocyclic marine alkaloids, such as Haliclorensin C (a cytotoxic agent targeting leukemia cells)[1], as well as sphingolipid analogs, enzyme inhibitors, and chiral ligands used in asymmetric catalysis[2].

The stereocontrolled construction of these 1,2- and 1,5-amino alcohols is notoriously challenging due to the flexibility of the pentyl chain and the tendency of α -amino carbonyl precursors to undergo racemization via enolization. To overcome these hurdles, two highly robust, orthogonal strategies have emerged: Chelation-Controlled Organometallic Addition and Biocatalytic Enantioselective Reduction . This guide provides a deep mechanistic analysis and self-validating protocols for both methodologies.

Mechanistic Framework & Causality of Choices

Organozinc Chelation-Controlled Addition

The synthesis of syn- β -amino alcohols can be achieved with exceptional diastereoselectivity (>98% de) via the addition of dialkylzinc reagents to α -(dibenzylamino) aldehydes[3].

Causality of Experimental Choices:

  • N,N-Dibenzyl Protection: The bulky benzyl groups serve a dual purpose. First, they completely suppress the α -proton abstraction (enolization) that would otherwise lead to racemization. Second, they provide the necessary steric bulk to enforce a rigid Cram-chelate transition state upon metal coordination[3].

  • Choice of Reagent (ZnEt 2​ ): Unlike highly basic Grignard or organolithium reagents, diethylzinc is mildly nucleophilic and highly Lewis acidic. This allows the zinc atom to strongly coordinate with both the carbonyl oxygen and the amine nitrogen, locking the substrate into a rigid 5-membered chelate ring[3].

  • Non-Coordinating Solvent (Hexane): The use of hexane is critical. Coordinating solvents like THF would compete with the substrate for zinc coordination, disrupting the chelate complex and drastically reducing diastereoselectivity.

Mechanism Substrate α-(Dibenzylamino) Aldehyde (Chiral Pool Derived) Chelate ZnEt2 Coordination (Cram-Chelate Complex) Rigid 5-Membered Ring Substrate->Chelate ZnEt2 addition (Hexane solvent) Attack Nucleophilic Attack (Re/Si Face Discrimination) Steric Shielding by Benzyls Chelate->Attack Conformation Lock Product syn-β-Amino Alcohol (High Diastereoselectivity) Attack->Product Stereoselective Ethyl Transfer

Fig 1. Mechanistic pathway of the Cram-chelate controlled organozinc addition.

Biocatalytic Asymmetric Reduction

For 1,5-amino alcohols, enzymatic reduction of amino-ketones using Ketoreductases (KREDs) offers an eco-friendly, highly enantioselective alternative[4].

Causality of Experimental Choices:

  • Whole-Cell Biocatalysis: Utilizing E. coli cells expressing the oxidoreductase avoids the costly purification of the enzyme and provides a natural intracellular environment that stabilizes the NAD(P)H cofactors[4].

  • Co-substrate (2-Propanol): Added at 10-80% v/v, 2-propanol acts as the terminal hydride donor, driving the thermodynamic equilibrium of the NAD(P)H regeneration cycle to completion[4].

  • pH Optimization (7.5): Maintaining a slightly basic pH balances enzyme stability while preventing the spontaneous intramolecular cyclization of the amino-ketone substrate into a pyrroline derivative[4].

Quantitative Data Summary

The following table benchmarks the expected outcomes of the protocols detailed in this guide, summarizing yield and stereochemical purity.

SubstrateReagent / CatalystTarget ProductYield (%)StereopurityRef
(S)-2-(N,N-dibenzylamino)propanalZnEt 2​ (1.0 M in Hexane)(2S,3S)-2-(N,N-dibenzylamino)-3-pentanol84>98% de[3]
(2S,3S)-2-(N,N-dibenzylamino)-3-pentanolPd(OH) 2​ /C, H 2​ (1 atm)(2S,3S)-2-amino-3-pentanol92>98% de[5]
5-amino-2-pentanone derivativeKRED (Whole cell) / 2-propanol(S)-5-amino-2-pentanol derivative>90>99% ee[4]

Validated Experimental Protocols

Protocol A: Synthesis of (2S,3S)-2-Amino-3-pentanol via Organozinc Addition

This protocol is a self-validating system. In-process quality control (IPQC) steps are embedded to ensure intermediate integrity before proceeding.

Step 1: Organometallic Addition

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add (S)-2-(N,N-dibenzylamino)propanal (1.0 mmol) and dissolve in 10 mL of anhydrous hexane. Cool the solution to 0 °C using an ice bath.

  • Addition: Syringe in diethylzinc (1.0 M in hexane, 3.0 mmol, 3.0 equiv) dropwise over 15 minutes. Rationale: Slow addition prevents localized heating, which can disrupt the delicate Cram-chelate transition state.

  • Reaction: Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • IPQC (TLC): Monitor the reaction via TLC (Hexane/EtOAc 10:1). The aldehyde starting material ( Rf​≈0.6 ) should be completely consumed, replaced by a single major spot ( Rf​≈0.4 ).

  • Quench & Extraction: Cool the flask back to 0 °C and carefully quench with 10 mL of saturated aqueous NH 4​ Cl. Extract the aqueous layer with EtOAc (3 × 15 mL). Combine the organic layers, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (silica gel, Hexane/EtOAc 10:1) to yield (2S,3S)-2-(N,N-dibenzylamino)-3-pentanol as a colorless oil (approx. 84% yield)[3].

Step 2: Deprotection (Hydrogenolysis)

  • Preparation: Dissolve the purified (2S,3S)-2-(N,N-dibenzylamino)-3-pentanol (0.8 mmol) in 10 mL of HPLC-grade methanol.

  • Catalyst Addition: Add 20% Pd(OH) 2​ /C (Pearlman's catalyst, 15% w/w). Rationale: Standard Pd/C is often poisoned by aliphatic amines; Pearlman's catalyst efficiently cleaves robust N-benzyl bonds under mild conditions without acidic additives[3].

  • Hydrogenation: Purge the flask with vacuum/H 2​ cycles three times. Stir vigorously under a hydrogen balloon (1 atm) at room temperature for 12 hours.

  • IPQC (NMR): Filter a micro-aliquot through Celite, evaporate, and check via 1 H NMR. The aromatic benzyl protons (7.20–7.40 ppm) should be completely absent[5].

  • Isolation: Filter the entire reaction mixture through a pad of Celite, washing thoroughly with hot methanol. Concentrate the filtrate to afford pure (2S,3S)-2-amino-3-pentanol (approx. 92% yield)[5].

Protocol S1 1. Substrate Preparation Dissolve (S)-2-(N,N-dibenzylamino)propanal in anhydrous hexane (0 °C) S2 2. Organometallic Addition Dropwise addition of 1.0 M ZnEt2 Stir at 0 °C (2 h) -> RT (12 h) S1->S2 S3 3. Quench & Extract Quench with sat. NH4Cl Extract with EtOAc, Dry (Na2SO4) S2->S3 S4 4. Intermediate Isolation Flash Chromatography Yields syn-2-(dibenzylamino)-3-pentanol S3->S4 S5 5. Deprotection (Hydrogenolysis) Pd(OH)2/C, H2 (1 atm), MeOH Yields (2S,3S)-2-Amino-3-pentanol S4->S5

Fig 2. Step-by-step workflow for the asymmetric synthesis of (2S,3S)-2-Amino-3-pentanol.

Protocol B: Biocatalytic Reduction of 5-Amino-2-pentanone
  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to exactly 7.5 using 1M NaOH. Rationale: Strict pH control prevents substrate degradation[4].

  • Reaction Assembly: In a bioreactor, combine 50 mL of the buffer, 15 mL of 2-propanol (co-substrate), and 2.0 g of 5-amino-2-pentanone.

  • Biocatalyst Addition: Add 5.0 g of wet E. coli cells expressing the target Ketoreductase (KRED) and NAD(P)H cofactors.

  • Incubation: Stir the suspension at 35 °C.

  • IPQC (Chiral GC/MS): Sample the reaction every 4 hours. Extract the aliquot with MTBE and analyze via Chiral GC to monitor conversion and ee.

  • Workup: Upon reaching >95% conversion (typically 18-24 hours), centrifuge the mixture at 5000 rpm for 15 minutes to pellet the cells. Extract the supernatant with MTBE (3 × 50 mL), dry, and concentrate to yield the enantiopure (S)-5-amino-2-pentanol[4].

References

  • Source: Marine Drugs (via PMC / NIH)
  • Source: US Patent 11053227B2 (Google Patents)
  • Synthesis of Enantiopure syn-β-Amino Alcohols. A Simple Case of Chelation-Controlled Additions of Diethylzinc to α-(Dibenzylamino)
  • Application Notes and Protocols: Enantioselective Synthesis Utilizing (1S,2S)

Sources

Application

Application Notes and Protocols: Characterizing the in vitro Efficacy of 1,5-Diaminopentan-3-oldihydrochloride

Introduction: Targeting the Polyamine Pathway in Cancer The polyamine metabolic pathway is a critical regulator of cell growth, differentiation, and proliferation. Polyamines, such as spermidine and spermine, are small,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Targeting the Polyamine Pathway in Cancer

The polyamine metabolic pathway is a critical regulator of cell growth, differentiation, and proliferation. Polyamines, such as spermidine and spermine, are small, positively charged molecules that interact with negatively charged macromolecules like DNA, RNA, and proteins, playing a vital role in their synthesis and stability. Cancer cells often exhibit dysregulated polyamine metabolism, characterized by elevated intracellular polyamine concentrations and an upregulated polyamine transport system (PTS) to fuel their rapid growth and division.[1][2] This dependency makes the polyamine pathway a compelling target for anticancer drug development.[2][3][4]

Polyamine analogs are synthetic molecules designed to exploit this dependency. They can interfere with polyamine functions through several mechanisms: competing for uptake by the PTS, inhibiting key biosynthetic enzymes, displacing natural polyamines from critical binding sites, or inducing polyamine catabolism, which can generate cytotoxic byproducts.[3][5]

This document provides a detailed experimental framework for investigating the cytotoxic and pro-apoptotic potential of 1,5-Diaminopentan-3-oldihydrochloride , a novel polyamine analog. Its structure, featuring a five-carbon backbone similar to the natural polyamine precursor cadaverine[6][7], suggests it may act as an antimetabolite within the polyamine pathway. The protocols outlined below provide a comprehensive, self-validating workflow to determine its inhibitory concentration, characterize its mode of action, and establish its potential as a selective anticancer agent.

I. Compound Preparation and Cell Line Selection

Rationale for Experimental Design

The initial phase of characterization focuses on establishing the compound's potency and cellular impact. A dose-response study is essential to determine the concentration range over which the compound exerts a biological effect, culminating in the calculation of the 50% inhibitory concentration (IC50). To assess tumor selectivity—a hallmark of a promising therapeutic candidate—the compound's cytotoxicity will be evaluated in parallel on both cancerous and non-cancerous cell lines.[8]

Preparation of 1,5-Diaminopentan-3-oldihydrochloride Stock Solution

The dihydrochloride salt form of the compound enhances its solubility in aqueous solutions.[6]

  • Compound: 1,5-Diaminopentan-3-oldihydrochloride (CAS: 81555-06-8)[9]

  • Solvent: Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) or Phosphate-Buffered Saline (PBS). Note: Test solubility in a small volume first. While the dihydrochloride salt should be water-soluble, a DMSO stock is common practice for long-term storage.

  • Procedure:

    • Aseptically weigh out a precise amount of the compound.

    • Dissolve in the chosen solvent to create a high-concentration stock solution (e.g., 10 mM or 100 mM).

    • Ensure complete dissolution by vortexing. Gentle warming (≤37°C) may be applied if necessary.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Aliquot the stock solution into sterile cryovials to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C for long-term stability.

Recommended Cell Lines

The choice of cell lines is critical for a thorough investigation. We recommend using at least one cancer cell line known to be sensitive to polyamine pathway inhibition and one non-malignant cell line as a control.

Cell LineTypeRationale
MCF-7 Human Breast AdenocarcinomaWell-characterized cancer cell line, often used in cytotoxicity studies.[10]
A549 Human Lung CarcinomaAnother standard model for anticancer drug screening.[10]
LNCaP Human Prostate CarcinomaProstate cancer cells are particularly dependent on polyamines.[5]
L929 Mouse FibroblastA common non-cancerous control cell line to evaluate general cytotoxicity.[10]

II. Protocol: Cytotoxicity Assessment via MTT Assay

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Workflow for Cytotoxicity Screening

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: MTT Assay seed Seed cells in 96-well plates (e.g., 5,000-10,000 cells/well) incubate1 Incubate for 24h (37°C, 5% CO2) seed->incubate1 prepare_dilutions Prepare serial dilutions of 1,5-Diaminopentan-3-oldihydrochloride incubate1->prepare_dilutions add_compound Add compound dilutions to wells prepare_dilutions->add_compound incubate2 Incubate for 48h or 72h add_compound->incubate2 add_mtt Add MTT reagent (Incubate 2-4h) incubate2->add_mtt solubilize Add solubilization solution (e.g., DMSO) add_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Step-by-Step Protocol
  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium). Include wells for "untreated control" and "vehicle control" (medium with the highest concentration of DMSO used). Incubate for 24 hours to allow cells to attach.

  • Compound Dilution: Prepare a series of 2x concentrated serial dilutions of 1,5-Diaminopentan-3-oldihydrochloride in complete medium. A typical range to start with is 0.1 µM to 1000 µM.

  • Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the corresponding compound dilutions to each well (in triplicate). For control wells, add 100 µL of complete medium (untreated) or medium with vehicle (vehicle control).

  • Incubation: Incubate the plate for a defined period, typically 48 or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in living cells.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis and IC50 Calculation
  • Average the absorbance values from the triplicate wells for each concentration.

  • Subtract the average absorbance of the blank (medium only) wells.

  • Calculate the percentage of cell viability for each concentration using the formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

  • Plot the % Viability against the log of the compound concentration.

  • Use non-linear regression (log[inhibitor] vs. normalized response -- variable slope) in a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.

Parameter Description Example Data (MCF-7)
IC50 The concentration of the compound that inhibits cell viability by 50%.25 µM
Selectivity Index (SI) SI = IC50 (Non-cancerous cells) / IC50 (Cancerous cells)IC50 (L929) = 250 µMSI = 250 / 25 = 10

A higher SI value (>1) indicates tumor-selective toxicity, a desirable characteristic for a potential therapeutic agent.[8]

III. Protocol: Mechanism of Cell Death Assessment

Rationale

Once cytotoxicity is established, it is crucial to determine how the compound induces cell death. The two primary modes are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[12] Apoptosis is a controlled, non-inflammatory process, making it a preferred mechanism for anticancer drugs.[12] We will use two complementary assays to investigate this: Annexin V/Propidium Iodide staining to identify apoptotic cells and a Caspase-3/7 activity assay to confirm the activation of the apoptotic cascade.

Apoptosis Detection via Annexin V & Propidium Iodide (PI) Staining

Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can be used to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[11]

Apoptosis_Detection cluster_cells Cell Populations cluster_membrane Membrane State live Live Cell (Annexin V-, PI-) early_apop Early Apoptotic (Annexin V+, PI-) live->early_apop Apoptotic Signal necrotic Primary Necrotic (Annexin V-, PI+) live->necrotic Injury intact_mem Intact Membrane late_apop Late Apoptotic / Necrotic (Annexin V+, PI+) early_apop->late_apop ps_exposure PS Exposure loss_integrity Loss of Integrity

Caption: Principles of cell state differentiation using Annexin V and PI staining.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed cells in a 6-well plate and grow until they reach ~70-80% confluency. Treat the cells with 1,5-Diaminopentan-3-oldihydrochloride at concentrations around the determined IC50 (e.g., 0.5x IC50, 1x IC50, and 2x IC50) for 24-48 hours. Include an untreated control.

  • Cell Harvesting: After treatment, collect both the floating cells (from the medium) and adherent cells (by gentle trypsinization). It is crucial to pool both populations as apoptotic cells may detach.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (use volumes as recommended by the kit manufacturer).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1x Annexin V Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

Caspase-3/7 Activity Assay

Principle: Caspases-3 and -7 are key "executioner" enzymes that are activated during apoptosis.[12] This assay uses a substrate that is non-fluorescent until it is cleaved by active caspase-3 or -7, releasing a fluorescent group. The resulting fluorescence intensity is directly proportional to the amount of active caspase-3/7 in the sample.[13]

Step-by-Step Protocol (Plate-based):

  • Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate suitable for fluorescence measurements. Treat with the compound as described in section 3.2.1. Include an untreated control.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Lysis and Detection: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Expected Outcomes: A dose-dependent increase in the percentage of Annexin V-positive cells and a corresponding increase in caspase-3/7 activity would strongly indicate that 1,5-Diaminopentan-3-oldihydrochloride induces cell death via the apoptotic pathway.

IV. Conclusion and Future Directions

This guide provides a foundational workflow to characterize the cytotoxic effects of 1,5-Diaminopentan-3-oldihydrochloride. By following these protocols, researchers can reliably determine the compound's IC50, assess its tumor selectivity, and elucidate its primary mechanism of cell death. Positive results from these assays—specifically, potent and selective cytotoxicity driven by apoptosis—would warrant further investigation into the compound's precise molecular targets within the polyamine pathway, such as its effect on intracellular polyamine pools or its interaction with key metabolic enzymes.

V. References

  • Taylor & Francis. (2010). Current Status of Polyamine and Polyamine Analogs Analysis in Cancer Research. Available at: [Link]

  • Portland Press. (2003). Polyamine analogues as anticancer drugs. Available at: [Link]

  • National Institutes of Health (NIH). (2005). Molecular mechanisms of polyamine analogs in cancer cells. Available at: [Link]

  • National Institutes of Health (NIH). (2003). Polyamine analogues as anticancer drugs. Available at: [Link]

  • Anticancer Research. (2020). Polyamine Analogues of Propanediamine Series Inhibit Prostate Tumor Cell Growth and Activate the Polyamine Catabolic Pathway. Available at: [Link]

  • National Institutes of Health (NIH). (1987). Specific depletion of spermidine and spermine in HTC cells treated with inhibitors of aminopropyltransferases. Available at: [Link]

  • National Institutes of Health (NIH). (1986). Inhibition of cell growth by combination of alpha-difluoromethylornithine and an inhibitor of spermine synthase. Available at: [Link]

  • SciSpace. (1981). Effects of inhibitors of spermidine and spermine synthesis on polyamine concentrations and growth oftransformed mouse fibroblasts. Available at: [Link]

  • Semantic Scholar. (2025). Opposite effects of spermidine and GC7 in cell culture are dictated by distinct molecular targets. Available at: [Link]

  • MDPI. (2024). Effects of Spermine Synthase Deficiency in Mesenchymal Stromal Cells Are Rescued by Upstream Inhibition of Ornithine Decarboxylase. Available at: [Link]

  • PubChem. 1,5-Diaminopentane dihydrochloride. Available at: [Link]

  • National Institutes of Health (NIH). (1994). Biosynthesis and selective export of 1,5-diaminopentane (cadaverine) in mycoplasma-free cultured mammalian cells. Available at: [Link]

  • Heliyon. (2022). Phytochemicals from Corchorus olitorius methanolic extract induce apoptotic cell death via activation of caspase-3, anti-Bcl-2 activity, and DNA degradation in breast and lung cancer cell lines. Available at: [Link]

  • Selleck China. 1,5-Diaminopentane dihydrochloride产品说明书. Available at: [Link]

  • MDPI. (2021). The Cytotoxicity Assessment of Novel Formulation Developed to Reduce Dentin Hypersensitivity Utilizing Dehydrogenase Assay. Available at: [Link]

  • National Institutes of Health (NIH). (2018). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Available at: [Link]

  • National Institutes of Health (NIH). (2025). Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues. Available at: [Link]

  • National Institutes of Health (NIH). (2002). In vitro induction of apoptosis vs. necrosis by widely used preservatives: 2-phenoxyethanol, a mixture of isothiazolinones, imidazolidinyl urea and 1,2-pentanediol. Available at: [Link]

  • National Institutes of Health (NIH). (2020). Apoptotic and DNA Damage Effect of 1,2,3,4,6-Penta-O-galloyl-beta-D-glucose in Cisplatin-Resistant Non-Small Lung Cancer Cells via Phosphorylation of H2AX, CHK2 and p53. Available at: [Link]

  • LookChem. Cas 1476-39-7,1,5-DIAMINOPENTANE DIHYDROCHLORIDE. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

1,5-Diaminopentan-3-oldihydrochloride stability in aqueous solution

Welcome to the Technical Support Center for 1,5-Diaminopentan-3-ol dihydrochloride (CAS: 81555-06-8). Designed for researchers, synthetic chemists, and drug development professionals, this guide provides authoritative, f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1,5-Diaminopentan-3-ol dihydrochloride (CAS: 81555-06-8). Designed for researchers, synthetic chemists, and drug development professionals, this guide provides authoritative, field-proven insights into the aqueous behavior, kinetic stability, and handling of this critical dinucleating ligand precursor.

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. Here, we explore the causality behind degradation pathways and provide self-validating protocols to ensure your downstream metallo-pharmaceutical syntheses succeed on the first attempt.

Part 1: Core Stability Metrics & Physicochemical Data

To predict the behavior of 1,5-diaminopentan-3-ol dihydrochloride in aqueous environments, one must first understand its baseline physicochemical parameters. The table below summarizes the quantitative data critical for experimental design.

ParameterValue / DescriptionCausality & Experimental Impact
Chemical Formula C₅H₁₄N₂O · 2HClThe dual hydrochloride salts ensure high aqueous solubility and protect the amines from premature oxidation.
Molecular Weight 191.09 g/mol Always account for the mass of the two HCl equivalents when calculating molarity for stock solutions.
Aqueous Solubility > 100 mg/mLHighly soluble due to the hydrophilic hydroxyl group and charged diammonium state.
Estimated pKₐ ~8.8 and ~9.8At physiological pH (7.4), the molecule exists almost entirely as the non-nucleophilic diammonium cation.
Aqueous Stability (4°C) > 6 monthsKinetically stable in acidic/neutral water due to the absence of hydrolyzable functional groups.

Part 2: Troubleshooting Guides & FAQs

Q1: Is 1,5-diaminopentan-3-ol dihydrochloride susceptible to hydrolysis in aqueous solution?

Answer: No. The molecular architecture consists of an aliphatic carbon backbone, primary amines, and a secondary alcohol. It completely lacks hydrolyzable functional groups (such as esters, amides, or acetals). Consequently, the dihydrochloride salt exhibits exceptional kinetic stability in water. Degradation in purely aqueous environments is negligible over several months when stored properly at 4°C.

Q2: Why did my downstream Schiff base condensation fail when using a freshly prepared aqueous stock?

Answer: The most common point of failure is neglecting the protonation state of the amine. In its dihydrochloride form, the primary amines exist as diammonium cations (-NH₃⁺). Because the nitrogen lone pair is engaged in a bond with a proton, it is entirely non-nucleophilic.

To participate in a Schiff base condensation with an aldehyde (e.g., salicylaldehyde or 2-pyridinecarboxaldehyde), you must perform an in situ free-basing step. Authoritative protocols for synthesizing dinuclear complexes explicitly require deprotonating the salt with a strong base (such as sodium ethoxide or sodium hydroxide) to liberate the free amine prior to the addition of the electrophile [1].

Q3: I observed a pH drift and reduced yield in my "free-based" aqueous stock over time. What causes this?

Answer: If you pre-neutralize the stock solution to pH > 10 to generate the free diamine and attempt to store it, the solution becomes highly susceptible to atmospheric carbon dioxide. The unprotonated primary amines act as strong nucleophiles, attacking dissolved CO₂ to form carbamate salts. This side reaction consumes the active diamine, lowers the pH, and ruins downstream stoichiometry. Causality Principle: Always store the compound as the acidic dihydrochloride salt and only neutralize immediately prior to use.

Q4: Can trace metal impurities in my water affect the stability of the compound?

Answer: Yes. While the aliphatic amines are robust, the secondary alcohol at the C3 position can undergo premature oxidation to a ketone (1,5-diaminopentan-3-one). This occurs when dissolved oxygen and trace transition metals (e.g., Cu²⁺, Fe³⁺) act as redox catalysts in the water. Utilizing highly purified, degassed water (18.2 MΩ·cm) eliminates these catalytic centers and preserves the integrity of the secondary alcohol.

Part 3: Mandatory Visualizations

Workflow: Aqueous Stock Preparation and Activation

The following diagram illustrates the logical progression from solid handling to downstream synthesis, emphasizing the critical activation step.

Workflow N1 1,5-Diaminopentan-3-ol Dihydrochloride (Solid) N2 Dissolve in Degassed Ultrapure Water N1->N2 N3 Acidic Stock Solution (pH ~3.5 - 4.5) N2->N3 N4 Store at 4°C (Stable > 6 months) N3->N4 Long-term Storage N5 Deprotonation (Add NaOH / NaOEt) N3->N5 Immediate Activation N6 Free Amine Solution (Reactive, pH > 10) N5->N6 N7 Schiff Base Condensation (Add Target Aldehyde) N6->N7 Ligand Synthesis

Caption: Workflow for the preparation, storage, and alkaline activation of 1,5-diaminopentan-3-ol.

Speciation and Reactivity Pathways

Understanding the pH-dependent speciation is critical for predicting stability and reactivity.

Speciation S1 Protonated Diammonium (pH < 7) Highly Stable S2 Free Diamine (pH > 10) Nucleophilic S1->S2 + Base (OH-) S2->S1 + Acid (H+) S3 Carbamate Formation (Degradation via CO2) S2->S3 Atmospheric CO2 S4 Schiff Base Ligand (Product) S2->S4 + Aldehyde

Caption: pH-dependent speciation and reactivity pathways of 1,5-diaminopentan-3-ol in aqueous environments.

Part 4: Experimental Protocols

Protocol A: Preparation of a Self-Validating 100 mM Aqueous Stock

This protocol ensures the creation of a stable, oxidation-resistant stock solution.

  • Solvent Preparation: Degas 10 mL of ultrapure water (18.2 MΩ·cm) by bubbling with inert gas (N₂ or Ar) for 15 minutes to displace dissolved oxygen.

  • Dissolution: Weigh exactly 191.1 mg of 1,5-diaminopentan-3-ol dihydrochloride. Transfer to a sterile, amber glass vial. Add the 10 mL of degassed water.

  • Agitation: Vortex gently until complete dissolution is achieved. The solution should be perfectly clear and colorless.

  • Self-Validation Check: Measure the pH of the final solution using a calibrated micro-probe. A pure, intact 100 mM solution of the dihydrochloride salt will naturally register an acidic pH (typically between 3.5 and 4.5). If the pH is >6.0, the salt has degraded, absorbed ambient moisture/base, or was improperly supplied as the free base.

  • Storage: Blanket the headspace with N₂ or Ar, seal tightly with a PTFE-lined cap, and store at 4°C.

Protocol B: In Situ Free-Basing for Ligand Synthesis

Because the dihydrochloride salt is unreactive toward electrophiles, it must be activated immediately prior to use [2].

  • Aliquot: Transfer the required volume of the 100 mM aqueous stock (Protocol A) to your reaction vessel.

  • Solvent Exchange (Optional but Recommended): If your downstream Schiff base condensation requires an organic solvent (e.g., ethanol), lyophilize the aqueous aliquot to a dry powder, then resuspend in absolute ethanol.

  • Deprotonation: Add exactly 2.0 to 2.1 molar equivalents of a strong base (e.g., freshly prepared sodium ethoxide in ethanol, or 1M NaOH if proceeding in water).

  • Self-Validation Check: If performing this in ethanol, the precipitation of sodium chloride (NaCl) will occur almost immediately. This precipitate serves as a visual, self-validating confirmation that the displacement reaction has occurred and the free amine is being generated.

  • Filtration & Reaction: Filter off the NaCl precipitate. The resulting clear filtrate now contains the highly reactive free 1,5-diaminopentan-3-ol. Immediately add your target aldehyde (e.g., 2-acetylpyridine) to initiate the Schiff base condensation.

Part 5: References

  • Title: Catalysis and Kinetics of Hydrogen Peroxide Disproportionation by Dinuclear Manganese(III) Complexes of 1,5-Bis(salicylidenamino)pentan-3-ol and the 5-Bromophenyl-Substituted Derivative Source: Inorganic Chemistry (ACS Publications), 2000. URL: [Link]

  • Title: New Poly-Iron(II) Complexes of N4O Dinucleating Schiff Bases and Pseudohalides: Syntheses, Structures, and Magnetic and Mössbauer Properties Source: Inorganic Chemistry (ACS Publications), 2004. URL: [Link]

Optimization

Technical Support Center: Optimizing HPLC Separation of Polyamine Analogues

Audience: Researchers, Scientists, and Drug Development Professionals Welcome to the Polyamine HPLC Technical Support Center. As a Senior Application Scientist, I designed this guide to move beyond generic advice.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Polyamine HPLC Technical Support Center. As a Senior Application Scientist, I designed this guide to move beyond generic advice. Polyamines (e.g., putrescine, spermidine, spermine) and their synthetic analogues are notoriously difficult to analyze due to their high polarity, strong basicity, and lack of native chromophores.

Every protocol and troubleshooting step provided here is grounded in mechanistic causality—explaining why a chromatographic failure occurs at the molecular level so you can implement a self-validating fix.

Core Methodologies: Self-Validating Protocols

Depending on your detector capabilities (UV/Fluorescence vs. MS/MS), you must choose between pre-column derivatization and ion-pairing reversed-phase HPLC (IP-RP-HPLC).

Protocol A: Pre-Column Derivatization with Dansyl Chloride

Mechanistic Rationale: Dansyl chloride reacts with primary and secondary amines to form highly fluorescent, hydrophobic sulfonamides. This solves both the detection (lack of chromophore) and retention (high polarity) problems simultaneously 1.

  • Extraction: Homogenize the biological sample in 0.2 N perchloric acid to precipitate proteins. Centrifuge at 10,000 × g for 15 min.

  • Alkalization (Critical Step): Transfer 1 mL of the supernatant to a reaction vial. Add 200 µL of 2 N NaOH and 300 µL of saturated NaHCO₃.

    • Validation Checkpoint: Spot-test the mixture on pH paper. It must read pH 9.0–10.0. If the solution is acidic, the amine groups remain protonated and non-nucleophilic, completely halting the derivatization reaction.

  • Derivatization: Add 1 mL of Dansyl Chloride reagent (10 mg/mL in acetone). Vortex thoroughly.

  • Incubation: Heat the mixture at 40 °C for 45 minutes in the dark to drive the reaction to completion.

  • Quenching: Add 100 µL of 100 mg/mL proline (or 25% NH₄OH) and incubate for 30 minutes at room temperature 2.

    • Validation Checkpoint: The solution should transition from a cloudy suspension to a clear, slightly yellow liquid, indicating excess dansyl chloride has been successfully neutralized.

  • Filtration: Pass the mixture through a 0.45 µm PTFE filter prior to HPLC injection.

Protocol B: Ion-Pairing RP-HPLC (Underivatized Polyamines)

Mechanistic Rationale: For labs utilizing LC-MS/MS, derivatization is unnecessary. However, native polyamines elute in the void volume of C18 columns. Heptafluorobutyric acid (HFBA) acts as a volatile ion-pairing agent, forming a neutral, hydrophobic complex with the polyamines to enable retention 3.

  • Extraction: Extract samples in 0.2 N perchloric acid, centrifuge, and filter through a 0.22 µm membrane.

  • Mobile Phase Preparation:

    • Phase A: LC-MS grade H₂O with 0.1% HFBA (v/v).

    • Phase B: LC-MS grade Acetonitrile with 0.1% HFBA (v/v).

  • Chromatography: Use a fully endcapped, high-purity silica C18 column (e.g., 1.7 µm, 2.1 × 100 mm). Run a linear gradient from 5% B to 60% B over 15 minutes.

    • Validation Checkpoint: Monitor the baseline pressure. HFBA can cause slight pressure increases due to its viscosity and column wetting properties; ensure system pressure remains stable for at least 10 column volumes before injection.

Workflow Visualization

Polyamine_Workflow cluster_0 Method Selection Start Polyamine Sample (Biological Matrix) Deriv Pre-Column Derivatization (Dansyl Chloride) Start->Deriv UV/FLD Required IonPair Ion-Pairing RP-HPLC (HFBA Modifier) Start->IonPair MS/MS Available Deriv_Step1 Alkaline pH Adjustment (Na2CO3, pH ≥ 9.0) Deriv->Deriv_Step1 HPLC_Sep2 RP-HPLC (C18) Gradient + HFBA IonPair->HPLC_Sep2 Deriv_Step2 Dansylation (40°C, 45 min) Deriv_Step1->Deriv_Step2 Deriv_Step3 Quenching (Proline / NH4OH) Deriv_Step2->Deriv_Step3 HPLC_Sep1 RP-HPLC (C18) Standard Gradient Deriv_Step3->HPLC_Sep1 Detect1 Fluorescence Detection (Ex: 340nm, Em: 515nm) HPLC_Sep1->Detect1 Detect2 ESI-MS/MS Detection (Positive Ion Mode) HPLC_Sep2->Detect2

Fig 1. Decision tree and workflow for polyamine HPLC analysis via derivatization vs. ion-pairing.

Troubleshooting Guide & FAQs

Q1: Why am I observing severe peak tailing for my polyamine analogues, and how can I fix it?

  • Symptoms: Asymmetric peaks with a USP tailing factor (T) > 1.5.

  • Causality: Polyamines are strongly basic. On standard silica-based C18 columns, unreacted silanol groups (Si-OH) dissociate into negatively charged silanoxides (Si-O⁻) at mid-to-high pH. The protonated amine groups of the polyamines undergo secondary ion-exchange interactions with these active silanols, causing the molecules to "stick" and elute slowly .

  • Solutions:

    • Column Chemistry: Switch to a "Type B" ultra-pure silica column with maximum endcapping or a polar-embedded stationary phase to sterically shield residual silanols 45.

    • Mobile Phase pH: Lower the mobile phase pH to ≤ 2.5 using a phosphate buffer. This forces the silanol groups (pKa ~ 3.5) into their neutral, protonated state, eliminating the electrostatic attraction .

    • Silanol Suppressors: If low pH is insufficient, add 5–10 mM Triethylamine (TEA) to the mobile phase. TEA acts as a competing base, saturating the active silanol sites so the polyamines pass through unhindered 6.

Q2: My retention times are drifting earlier with each subsequent injection. What is the root cause?

  • Symptoms: Gradual decrease in retention time (Rt) across a batch run.

  • Causality: When analyzing complex biological matrices (e.g., cell lysates, serum), matrix proteins and lipids can precipitate or strongly adsorb onto the head of the analytical column or the guard column. This accumulation masks the stationary phase, reducing the column's effective hydrophobic surface area and leading to premature elution .

  • Solutions: Replace the guard column immediately. If retention times are restored, matrix fouling is confirmed. To prevent recurrence, implement Solid Phase Extraction (SPE) prior to injection to remove phospholipids and proteins.

Q3: My dansyl chloride derivatization yield is inconsistent. What is going wrong?

  • Symptoms: Highly variable peak areas for the same standard concentration across different days.

  • Causality: The dansylation reaction requires the amine groups to be in their unprotonated (nucleophilic) state, which necessitates a strictly alkaline environment. If the biological sample is highly acidic (e.g., extracted with TCA or perchloric acid) and not properly neutralized, the amines remain protonated and unreactive [[1]]().

  • Solutions: Always verify the pH of the reaction mixture after adding the carbonate buffer. Ensure a large molar excess of the reagent relative to the total amine content (including background amino acids in the matrix).

Quantitative Data Summary

Table 1: Quantitative Comparison of Polyamine HPLC Analytical Strategies

StrategyTarget AnalytesRetention MechanismMobile Phase AdditiveDetection MethodTypical LOD
Pre-Column Derivatization Polyamines & AnaloguesHydrophobic PartitioningNone (Standard Gradient)FLD (Ex: 340nm, Em: 515nm)0.1 - 0.5 pmol
Ion-Pairing RP-HPLC Underivatized PolyaminesIon-Pair PartitioningHFBA (5-10 mM)ESI-MS/MS0.05 - 0.2 pmol
HILIC Underivatized PolyaminesHydrophilic / Ion-ExchangeAmmonium Formate (10-20 mM)ESI-MS/MS0.1 - 1.0 pmol

References

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.

  • How to avoid the tailing problem of basic compounds in HPLC analysis? UHPLCS Lab.

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.6

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Chromatography Online.4

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.5

  • Analysis of underivatized polyamines by reversed phase chromatography with tandem mass spectrometry. ResearchGate.3

  • The First Agmatine/Cadaverine Aminopropyl Transferase. PMC / NIH.2

  • A Significant Need in the Medical Field: A New Method for Putrescine, Spermine and Spermidine Using High-Performance Liquid Chromatography (HPLC). MDPI.1

Sources

Troubleshooting

Technical Support Center: Purity Confirmation of 1,5-Diaminopentan-3-oldihydrochloride

Welcome to the technical support center for 1,5-Diaminopentan-3-oldihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and trouble...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1,5-Diaminopentan-3-oldihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for confirming the purity of this essential chemical building block. Our goal is to equip you with the necessary knowledge to confidently assess the quality of your material, ensuring the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps to take before performing any purity analysis on a new batch of 1,5-Diaminopentan-3-oldihydrochloride?

A1: Before embarking on any detailed analytical testing, a preliminary assessment is crucial. This involves a visual inspection of the material for uniform color and crystallinity. Any discoloration or presence of amorphous material could indicate impurities. Additionally, checking the solubility of a small sample in the intended solvent for your experiments can provide early clues about potential issues. As 1,5-Diaminopentan-3-oldihydrochloride is hygroscopic, proper storage in a desiccator is vital to prevent water absorption, which can affect analytical results.[1]

Q2: Which analytical techniques are most suitable for determining the purity of 1,5-Diaminopentan-3-oldihydrochloride?

A2: A multi-faceted approach is recommended for a comprehensive purity assessment. The primary techniques include:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main component and detecting organic impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities with distinct proton or carbon environments.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and can help identify unknown impurities by their mass-to-charge ratio.

  • Elemental Analysis: Determines the percentage of carbon, hydrogen, nitrogen, and chlorine to verify the empirical formula and the dihydrochloride salt form.

Q3: What are the common impurities I should be aware of when working with 1,5-Diaminopentan-3-oldihydrochloride?

A3: Impurities can arise from the synthetic route or degradation. Common impurities in the synthesis of amino alcohols may include:

  • Starting materials and reagents: Unreacted precursors or excess reagents.

  • By-products of the synthesis: These can include isomers, incompletely reacted intermediates, or products of side reactions.[2] For instance, in syntheses involving the reduction of a ketone, the corresponding amino ketone precursor might be present if the reduction is incomplete.

  • Racemization products: If the synthesis is intended to be stereospecific, the presence of other stereoisomers is a critical purity parameter to assess.[2]

  • Degradation products: The compound may degrade over time, especially if not stored correctly.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Analysis

Issue 1: Poor peak shape (tailing or fronting) in my HPLC chromatogram.

  • Causality: Peak tailing for basic compounds like amines is often caused by secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the silica-based stationary phase.[3] Peak fronting can be a sign of column overloading.

  • Troubleshooting Steps:

    • Mobile Phase Modification:

      • Increase Ionic Strength: Add a salt like potassium phosphate or sodium chloride to the mobile phase (25-50 mM) to mask the silanol groups.

      • Adjust pH: Increase the pH of the mobile phase to suppress the ionization of silanol groups (note: ensure your column is stable at higher pH).[3]

      • Add an Amine Modifier: Incorporate a small amount of a competing amine, such as triethylamine (0.1-0.5%), into the mobile phase to block the active silanol sites.

    • Sample Concentration: Reduce the concentration of the injected sample to avoid overloading the column.

    • Column Choice: Consider using a column with a base-deactivated stationary phase or a polymer-based column that is more inert to basic compounds.

Issue 2: Inconsistent retention times.

  • Causality: Fluctuations in retention time can be due to a variety of factors including changes in mobile phase composition, temperature, or flow rate, as well as column degradation.[4][5]

  • Troubleshooting Workflow:

    G start Inconsistent Retention Times check_mobile_phase Check Mobile Phase (Freshly prepared? Correct pH?) start->check_mobile_phase check_temp Verify Column Temperature (Is the oven stable?) check_mobile_phase->check_temp check_flow Inspect Flow Rate (Pump pressure stable? No leaks?) check_temp->check_flow check_column Evaluate Column Health (Age? Contamination?) check_flow->check_column solution Systematic Resolution check_column->solution

    Caption: Troubleshooting flow for inconsistent HPLC retention times.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: I see unexpected signals in the ¹H NMR spectrum of my 1,5-Diaminopentan-3-oldihydrochloride sample.

  • Causality: Extraneous peaks can originate from residual solvents, impurities from the synthesis, or degradation products.

  • Troubleshooting and Interpretation:

    • Identify Solvent Peaks: Compare the chemical shifts of the unknown peaks to a reference table of common NMR solvents.[6]

    • Analyze Impurity Signals:

      • Starting Materials: Look for characteristic signals of the synthetic precursors. For example, if a ketone was reduced to form the alcohol, you might see a residual signal for the alpha-protons adjacent to a carbonyl group.

      • Side-Products: Consider plausible side reactions. For instance, elimination reactions could lead to the formation of unsaturated impurities.

    • D₂O Exchange: To confirm the presence of the hydroxyl and amine protons, add a drop of D₂O to your NMR tube and re-acquire the spectrum. The signals corresponding to the -OH and -NH₂ protons will broaden or disappear.[7]

  • Predicted ¹H NMR Data for 1,5-Diaminopentan-3-oldihydrochloride (in D₂O):

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
H-3~3.8 - 4.0m1H
H-1, H-5~3.0 - 3.2t4H
H-2, H-4~1.7 - 1.9m4H
Mass Spectrometry (MS)

Issue: The mass spectrum of my sample does not show the expected molecular ion peak.

  • Causality: The stability of the molecular ion and the ionization technique used can affect its observation. For a dihydrochloride salt, you are more likely to observe the protonated free base [M+H]⁺ rather than the intact salt.

  • Troubleshooting and Expected Fragmentation:

    • Ionization Technique: Electrospray ionization (ESI) in positive ion mode is well-suited for this compound.

    • Expected [M+H]⁺: For C₅H₁₃NO, the expected mass of the free base is 103.10 g/mol . The protonated molecule [C₅H₁₄NO]⁺ would have a mass-to-charge ratio (m/z) of approximately 104.11.

    • Common Fragments: Look for characteristic losses from the molecular ion:

      • Loss of H₂O (m/z ~86)

      • Loss of NH₃ (m/z ~87)

      • Cleavage adjacent to the amine or alcohol groups.

    G parent [M+H]⁺ m/z ≈ 104.11 frag1 Loss of H₂O [M+H - H₂O]⁺ m/z ≈ 86 parent->frag1 frag2 Loss of NH₃ [M+H - NH₃]⁺ m/z ≈ 87 parent->frag2 frag3 Alpha-cleavage parent->frag3

    Caption: Predicted ESI-MS fragmentation pathways.

Elemental Analysis

Issue: The elemental analysis results for my sample are outside the acceptable range of the theoretical values.

  • Causality: Deviations can be caused by the presence of impurities (especially water or residual solvents), incomplete salt formation, or an incorrect empirical formula.

  • Self-Validating Protocol:

    • Drying: Ensure the sample is thoroughly dried under vacuum to remove any residual water or solvents, as this compound is hygroscopic.[1]

    • Theoretical Calculation: Calculate the theoretical elemental composition for 1,5-Diaminopentan-3-oldihydrochloride (C₅H₁₆Cl₂N₂O).

      • C: 33.91%

      • H: 9.10%

      • Cl: 40.04%

      • N: 15.82%

      • O: 9.03%

    • Comparison and Interpretation:

      • A low value for all elements suggests the presence of an impurity with a higher molecular weight.

      • A high hydrogen and oxygen content may indicate the presence of water.

      • Deviations in the nitrogen and chlorine content could point to incomplete formation of the dihydrochloride salt.

    • Qualitative Halogen Test (Lassaigne's Test): As a complementary qualitative check, a simple sodium fusion test can confirm the presence of nitrogen and chlorine.[8][9]

Experimental Protocols

Protocol 1: Purity Determination by HPLC
  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water

    • B: 0.1% TFA in acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (as the amine itself has low UV absorbance, detection at low wavelengths is necessary, or derivatization could be employed).[3]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.

References

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Allen. (n.d.). Lassaigne test. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • Unknown. (n.d.). Element analysis. Retrieved from [Link]

  • Chong, J. M., et al. (2001). Highly Stereoselective Syntheses of syn- and anti-1,2-Amino Alcohols. The Journal of Organic Chemistry, 66(24), 8247–8252.
  • BYJU'S. (2022, April 19). Detection of nitrogen, sulphur, chlorine, in organic compounds. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved from [Link]

  • Central Laboratories UCT Prague. (2016, February 1). Laboratory of Organic Elemental Analysis. Retrieved from [Link]

  • MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP000266 - MassBank. Retrieved from [Link]

  • ResearchGate. (2021, June 11). Impurity profile of amino acids?. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. Retrieved from [Link]

  • ACS Publications. (2022, March 28). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, December 29). 1H and 13C NMR spectra of pentan-3-ol (3-pentanol). Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 1). 2.9: Qualitative Analysis of Organic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 1,5-Diaminopentane dihydrochloride | C5H15ClN2 | CID 5351467. Retrieved from [Link]

  • NIST. (n.d.). 1,5-Pentanediamine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Journal of the Chemical Society, Dalton Transactions. (1995). 1,5-Diaminopentanetriols and 1,6-diaminohexanetetrols, potent dimer-forming ligands for Cu2+ ions. Potentiometric and spectroscopic studies. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Cell Viability Assays with 1,5-Diaminopentan-3-ol dihydrochloride

Welcome to the Application Scientist Support Center. 1,5-Diaminopentan-3-ol dihydrochloride (CAS: 81555-06-8) is a hydroxylated polyamine analog widely utilized as a pentadentate compartmental ligand in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. 1,5-Diaminopentan-3-ol dihydrochloride (CAS: 81555-06-8) is a hydroxylated polyamine analog widely utilized as a pentadentate compartmental ligand in the synthesis of transition metal complexes (e.g., iron, manganese, copper, and zinc)[1][2].

While highly valuable in coordination chemistry and drug discovery, this compound introduces specific biochemical and biophysical variables when introduced to in vitro mammalian cell cultures. Researchers frequently report unexpected viability data—ranging from exaggerated cytotoxicity to false-positive viability signals. This guide provides the mechanistic causality behind these artifacts and self-validating protocols to ensure scientific integrity in your assays.

Diagnostic Troubleshooting Flowchart

Before altering your experimental design, use the decision tree below to identify the physical or enzymatic artifact interfering with your viability readout.

Troubleshooting Start Unexpected Viability Result Q1 Exaggerated Cytotoxicity? Start->Q1 Q2 False Positive Viability? Start->Q2 A1 Check FBS (BSAO Activity) Q1->A1 Delayed (24h) A2 Check pH (Acidosis) Q1->A2 Rapid (<2h) A3 Check Assay (MTT/MTS) Q2->A3 Sol1 Add 1mM Aminoguanidine A1->Sol1 Sol2 Neutralize Stock to pH 7.4 A2->Sol2 Sol3 Run Cell-Free Control A3->Sol3

Fig 1. Decision tree for troubleshooting viability artifacts with 1,5-Diaminopentan-3-ol.

Frequently Asked Questions (FAQs) & Causality

Q1: Why am I observing near-total cell death at low concentrations (e.g., 10–50 µM) after 24-48 hours, even in control cell lines?

The Causality (The BSAO Artifact): This is the most common artifact when working with polyamines and their analogs in cell culture. Standard culture media is supplemented with Fetal Bovine Serum (FBS), which contains high levels of the copper-dependent enzyme Bovine Serum Amine Oxidase (BSAO)[3]. BSAO rapidly oxidizes the primary amines of 1,5-diaminopentan-3-ol. This enzymatic cleavage does not just degrade your compound; it generates highly toxic byproducts, specifically hydrogen peroxide ( H2​O2​ ), ammonia, and reactive aldehydes (similar to acrolein)[3][4]. The cells are dying from exogenous oxidative stress and protein crosslinking, not from the intrinsic pharmacology of your compound.

BSAO_Mechanism PA 1,5-Diaminopentan-3-ol BSAO Bovine Serum Amine Oxidase PA->BSAO Oxidation in FBS H2O2 H2O2 BSAO->H2O2 Aldehyde Reactive Aldehydes BSAO->Aldehyde Death Artifactual Cell Death H2O2->Death Oxidative Stress Aldehyde->Death Protein Crosslinking

Fig 2. BSAO-mediated oxidative degradation of polyamines leading to artifactual cytotoxicity.

Q2: My cells look dead under the microscope (rounded and detached), but my MTT/MTS assay shows >100% viability. What is happening?

The Causality (Chemical Reduction Artifact): 1,5-Diaminopentan-3-ol contains aliphatic amines and readily forms complexes with trace transition metals in the media[1]. Amines and their corresponding metal complexes are known to act as reducing agents that can directly transfer electrons to tetrazolium salts (like MTT, MTS, or XTT) in the complete absence of living cells[5]. This non-enzymatic reduction generates purple formazan crystals, creating a massive false-positive absorbance signal that masks the actual cell death occurring in the well.

Q3: The cells die almost immediately (< 2 hours) after adding the compound. Is it acutely toxic?

The Causality (Media Acidosis): You are likely using the unbuffered dihydrochloride salt form of the compound. For every 1 mole of 1,5-diaminopentan-3-ol dihydrochloride dissolved, 2 moles of hydrochloric acid (HCl) are released. If you prepare a high-concentration stock in water and add it directly to your assay, you will overwhelm the bicarbonate/HEPES buffering capacity of the media. The rapid drop in pH causes acute cellular acidosis and immediate necrotic death.

Quantitative Impact of Artifacts on Viability Data

The table below summarizes how these unmitigated artifacts artificially shift the apparent IC50​ values in a standard 72-hour viability assay.

Experimental ConditionPrimary ArtifactApparent IC50​ True IC50​ Resolution Strategy
10% FBS + CompoundBSAO-mediated H2​O2​ production15 µM (False High Toxicity)> 500 µMAdd 1 mM Aminoguanidine
Unbuffered Stock (100 mM)pH Crash / Acidosis< 5 µM (False High Toxicity)> 500 µMPre-neutralize stock to pH 7.4
MTT Assay (No Wash)Direct Chemical Reduction> 1000 µM (False Viability)~ 500 µMRun Cell-Free Control / Wash cells

Self-Validating Experimental Protocols

To establish trustworthiness in your data, you must implement protocols that actively control for these chemical and enzymatic variables.

Protocol A: Validation of BSAO-Mediated Toxicity (Aminoguanidine Rescue Assay)

Aminoguanidine (AG) is a potent, selective inhibitor of copper-dependent amine oxidases (including BSAO)[6]. By running parallel plates with and without AG, you can definitively prove whether the observed toxicity is intrinsic to your compound or an artifact of the serum.

Step-by-Step Methodology:

  • Plate Cells: Seed cells in 96-well plates in standard media containing 10% FBS. Allow 24 hours for adherence.

  • Prepare Inhibitor: Prepare a fresh 100 mM stock of Aminoguanidine hydrochloride in sterile PBS.

  • Pre-treatment: Add Aminoguanidine to the culture media to achieve a final well concentration of 1 mM . Incubate the cells for 1 hour at 37°C to allow complete inhibition of BSAO in the serum[6].

  • Compound Addition: Add your serial dilutions of 1,5-Diaminopentan-3-ol dihydrochloride (ensure the stock was neutralized to pH 7.4 with 1M NaOH prior to addition).

  • Incubation & Readout: Incubate for the desired time (e.g., 48-72h) and perform your viability assay.

  • Data Interpretation: If the IC50​ shifts from 15 µM (without AG) to >500 µM (with AG), the initial toxicity was entirely a BSAO-induced artifact.

Protocol B: Cell-Free Tetrazolium Reduction Control

To ensure your compound is not artificially inflating viability scores by directly reducing MTT/MTS[5].

Step-by-Step Methodology:

  • Prepare Mock Plate: Dispense 100 µL of complete culture media (with FBS, but without cells ) into a 96-well plate.

  • Add Compound: Add 1,5-Diaminopentan-3-ol dihydrochloride at your highest intended assay concentration (e.g., 1 mM).

  • Add Dye: Add 20 µL of MTT (5 mg/mL) or MTS reagent to the wells.

  • Incubate: Incubate at 37°C for 1 to 4 hours (matching your standard assay protocol).

  • Measure: Read absorbance at 490 nm (MTS) or 570 nm (MTT).

  • Data Interpretation: If the absorbance is significantly higher than the media-only background control, your compound is chemically reducing the dye. Solution: Switch to a non-redox viability assay (e.g., CellTiter-Glo / ATP-based assay) or wash the cells with PBS twice before adding the MTT reagent.

References

  • Holbert CE, et al. "Autophagy induction by exogenous polyamines is an artifact of bovine serum amine oxidase activity in culture serum." Journal of Biological Chemistry, 2020. 3

  • Wang L, et al. "Oxidative degradation of polyamines by serum supplement causes cytotoxicity on cultured cells." Scientific Reports, 2018. 4

  • Riss TL, et al. "Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells." Analytical Chemistry, 2018. 5

  • Gahl WA, Pitot HC. "Reversal by aminoguanidine of the inhibition of proliferation of human fibroblasts by spermidine and spermine." Chemico-Biological Interactions, 1978.6

  • Aromí G, et al. "Synthesis, Structure, and Magnetic Properties of Tetranuclear Cubane-like and Chain-like Iron(II) Complexes Based on the N4O Pentadentate Dinucleating Ligand 1,5-Bis[(2-pyridylmethyl)amino]pentan-3-ol." Inorganic Chemistry, 2002. 1

  • Triller MU, et al. "Catalysis and Kinetics of Hydrogen Peroxide Disproportionation by Dinuclear Manganese(III) Complexes of 1,5-Bis(salicylidenamino)pentan-3-ol and the 5-Bromophenyl-Substituted Derivative." Inorganic Chemistry, 2000. 2

Sources

Troubleshooting

Inconsistent results in experiments with 1,5-Diaminopentan-3-oldihydrochloride

Technical Support Center: 1,5-Diaminopentan-3-ol Dihydrochloride A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 1,5-Diaminopentan-3-ol dihydrochloride....

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1,5-Diaminopentan-3-ol Dihydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1,5-Diaminopentan-3-ol dihydrochloride. This guide is designed to provide in-depth troubleshooting assistance for the common, and often complex, inconsistencies that can arise during its use in experimental settings. As a trifunctional molecule (two primary amines, one secondary alcohol) supplied as a dihydrochloride salt, its behavior in solution is highly dependent on careful handling and a precise understanding of its chemistry. This document moves beyond simple protocols to explain the causal mechanisms behind experimental outcomes, empowering you to diagnose and resolve issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction yield is drastically lower than expected and highly variable between batches. I'm dissolving the 1,5-Diaminopentan-3-ol dihydrochloride in an organic solvent and adding my electrophile. What is the primary cause?

Answer: This is the most frequently encountered issue and it almost always stems from the acidic nature of the starting material. The "dihydrochloride" designation means that both primary amine groups are protonated, existing as ammonium salts (-NH3+ Cl-). In this state, they are not nucleophilic and will not react with electrophiles (e.g., acyl chlorides, alkyl halides).

Causality: The core of the problem is a failure to convert the ammonium salt to the free amine (-NH2). The reaction requires the lone pair of electrons on the nitrogen to act as a nucleophile. In the protonated form, this lone pair is engaged in a bond with a proton, rendering it unavailable for reaction. Furthermore, the HCl salt can create an acidic microenvironment that may be detrimental to other reagents or promote unwanted side reactions.

Solution: In-Situ Free-Basing Protocol

To ensure consistent results, the dihydrochloride salt must be neutralized to its free amine form just before or during the reaction.

Step-by-Step Protocol:

  • Reagent Stoichiometry: For every 1 equivalent of 1,5-Diaminopentan-3-ol dihydrochloride, you will need a minimum of 2 equivalents of a non-nucleophilic base. It is often beneficial to use a slight excess (e.g., 2.1-2.2 equivalents) to ensure complete neutralization.

  • Solvent Selection: Suspend the 1,5-Diaminopentan-3-ol dihydrochloride in your chosen aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile).

  • Base Addition: Add the base and stir the suspension at room temperature for 30-60 minutes. The suspension may become clearer as the free amine, which can have different solubility, is formed.

  • Confirmation (Optional but Recommended): If possible, take a small aliquot of the reaction mixture, filter it, and analyze by TLC or LC-MS to confirm the disappearance of the highly polar salt and the appearance of the free amine.

  • Proceed with Reaction: Once neutralization is complete, proceed with the addition of your electrophile.

Recommended Bases:

BaseSolvent CompatibilityByproductNotes
Triethylamine (TEA) DCM, THF, AcetonitrileTriethylammonium chloride (often soluble)Standard, cost-effective choice. Volatile and easy to remove.
Diisopropylethylamine (DIPEA) DCM, THF, AcetonitrileDiisopropylethylammonium chloride (often soluble)A bulkier, more sterically hindered base. Useful if TEA interferes with the reaction.
Potassium Carbonate (K₂CO₃) Acetonitrile, DMFPotassium chloride (insoluble solid)Heterogeneous reaction. Requires vigorous stirring. Byproduct is easily filtered off.
Question 2: I'm observing multiple products in my analysis (TLC/LC-MS), suggesting reactions at unintended sites. How can I improve selectivity for the amine groups over the hydroxyl group?

Answer: This is a classic selectivity challenge with polyfunctional molecules. The primary amines are generally more nucleophilic than the secondary alcohol, but this can be highly dependent on the reaction conditions and the specific electrophile used.

Causality & Control:

  • Nucleophilicity: Primary amines are intrinsically more nucleophilic than alcohols. However, aggressive or unhindered electrophiles (e.g., acetyl chloride) can react with the hydroxyl group, leading to O-acylation in addition to the desired N-acylation.

  • Steric Hindrance: The hydroxyl group is at the 3-position, which is more sterically accessible than some complex substrates.

  • Temperature Control: Exothermic additions of highly reactive electrophiles can overcome the subtle differences in nucleophilicity, leading to a loss of selectivity.

Troubleshooting Workflow for Selectivity:

G start Inconsistent Product Profile (N- vs. O-acylation) cond1 Is the reaction run at low temperature? start->cond1 action1 Protocol 1: Temperature Control - Cool reaction to 0°C or -20°C - Add electrophile dropwise cond1->action1 No cond2 Is the electrophile highly reactive? cond1->cond2 Yes action1->cond2 action2 Protocol 2: Reagent Modification - Use a less reactive electrophile (e.g., anhydride instead of acyl chloride) cond2->action2 Yes cond3 Is selectivity still poor? cond2->cond3 No action2->cond3 action3 Protocol 3: Protecting Group Strategy - Protect the hydroxyl group first (e.g., as a silyl ether - TBDMS) cond3->action3 Yes end Achieved Selective N-functionalization cond3->end No action3->end

Caption: Troubleshooting workflow for improving reaction selectivity.

Protocol 3: Hydroxyl Group Protection (Example with TBDMSCl)

  • Free-Base Formation: Prepare the free amine of 1,5-Diaminopentan-3-ol as described in the answer to Question 1. Use a non-nucleophilic base like DIPEA.

  • Silylation: In a suitable solvent like DCM, add 1.1 equivalents of tert-Butyldimethylsilyl chloride (TBDMSCl) and a catalytic amount of 4-Dimethylaminopyridine (DMAP). Stir at room temperature until the reaction is complete (monitor by TLC). The silyl ether will preferentially form on the hydroxyl group.

  • Work-up & Use: Perform an aqueous work-up to remove salts. The resulting N,N-diamine, O-silyl ether can now be used in your subsequent reaction to ensure exclusive N-functionalization.

  • Deprotection: The TBDMS group is easily removed post-reaction using fluoride sources (e.g., TBAF in THF) or acidic conditions.

Question 3: The compound is difficult to dissolve. What are the recommended solvents and handling procedures for ensuring complete dissolution?

Answer: As a dihydrochloride salt, 1,5-Diaminopentan-3-ol dihydrochloride has high lattice energy and is quite polar, which dictates its solubility profile. It is hygroscopic and should be handled accordingly.[1]

Causality: The ionic nature of the salt form makes it readily soluble in polar protic solvents like water or methanol, but poorly soluble in less polar aprotic solvents commonly used in organic synthesis (e.g., DCM, THF, diethyl ether). Any absorbed atmospheric moisture can also affect dissolution behavior.[2]

Recommended Solvents & Procedures:

SolventSolubility of Dihydrochloride SaltSolubility of Free AmineExperimental Use Case
Water HighHighBuffer preparation, biochemical assays.
Methanol / Ethanol Moderate to HighHighReactions where a protic solvent is tolerated.
DMSO ModerateHighCan be a good choice if other solvents fail, but can be difficult to remove. Use anhydrous DMSO.[3]
DCM / THF Very Low / InsolubleModerate to HighIdeal for many organic reactions after conversion to the free amine.

Best Practices for Handling and Dissolution:

  • Storage: Store the compound in a desiccator away from moisture and light.[4] The material is hygroscopic.[1]

  • Weighing: Weigh the compound quickly and in a low-humidity environment if possible.

  • Dissolution Protocol:

    • For aqueous applications, simply add the salt to deionized water or your buffer of choice.

    • For organic reactions, do not focus on dissolving the salt directly. Instead, suspend it in your chosen aprotic solvent and perform the in-situ free-basing as described in Question 1. The formation of the free amine will often lead to complete dissolution.

    • If solubility issues persist even with the free amine, gentle heating or sonication can be used to aid dissolution.[4]

Question 4: How does pH affect the molecule's state and reactivity in aqueous solutions?

Answer: The pH of the solution is the single most critical parameter governing the behavior of 1,5-Diaminopentan-3-ol. It dictates the protonation state of the two amine groups, which in turn controls their ability to participate in reactions or biological interactions. The reactivity of diamines is highly dependent on pH.[5][6]

Causality: pKa and Protonation States While the exact pKa values for 1,5-Diaminopentan-3-ol are not readily published, we can estimate them based on similar structures like 1,5-Diaminopentane (pKa1 ≈ 9.1, pKa2 ≈ 10.8). The electron-withdrawing effect of the hydroxyl group at the 3-position will likely lower these values slightly.

  • Low pH (e.g., < 8): Both amine groups will be fully protonated (H₃N⁺-R-NH₃⁺). The molecule carries a +2 charge and is not nucleophilic.

  • Mid pH (e.g., 8-10): A mixture of species will exist, with a significant population where one amine is protonated and the other is a free amine (H₃N⁺-R-NH₂). The molecule is monocationic and nucleophilic.

  • High pH (e.g., > 11): Both amine groups will be deprotonated (H₂N-R-NH₂). The molecule is neutral and highly nucleophilic.

Visualizing pH-Dependent Protonation States:

G A A B pH 8-10 Monocationic (+1) H₂N-CH₂-CH₂-CH(OH)-CH₂-CH₂-N⁺H₃ Mononucleophilic A->B pKa₁ ~9 C C B->C pKa₂ ~10.5

Caption: Protonation states of 1,5-Diaminopentan-3-ol at different pH ranges.

Practical Implications:

  • Biochemical Assays: When using this molecule in biological systems, the buffer pH must be carefully controlled and reported. A buffer at pH 7.4 will mean the molecule exists almost exclusively in its dicationic, non-reactive form.

  • Organic Synthesis in Aqueous Media: To achieve reactivity, the pH must be raised above the first pKa value, typically by adding a base like sodium bicarbonate or sodium hydroxide.

References

  • Covestro Solution Center. (2012). Safety Data Sheet.
  • Desai, U. R., & Dower, W. J. (2005). Dependence of reactivity of a novel 2,6-diamino pyridine-based enediyne on the extent of salt formation with external acids: a possible implication in pH based drug design. Bioorganic & Medicinal Chemistry Letters, 15(8), 2079-2083. Retrieved from [Link]

  • Wang, J., et al. (2024). Investigating the self-assembly of pH-sensitive switchable diamine surfactant using sum frequency generation spectroscopy and molecular dynamics simulations. Journal of Colloid and Interface Science, 672, 1046-1055. Retrieved from [Link]

  • Gomez, J. C., et al. (2020). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. Polymers, 12(11), 2697. Retrieved from [Link]

  • Verma, P., et al. (2019). Amine Dynamics in Diamine-Appended Mg2(dobpdc) Metal–Organic Frameworks. The Journal of Physical Chemistry Letters, 10(22), 7136-7143. Retrieved from [Link]

  • PubChem. Compound Summary for CID 5351467, 1,5-Diaminopentane dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Yap, S. W., et al. (2022). Reactivity of Diamines in Acyclic Diamino Carbene Gold Complexes. Inorganic Chemistry, 61(20), 7851-7859. Retrieved from [Link]

  • Chem-Impex. 1,5-Diaminopentane dihydrochloride. Retrieved from [Link]

  • LookChem. Cas 1476-39-7,1,5-DIAMINOPENTANE DIHYDROCHLORIDE. Retrieved from [Link]

  • Rajasekaran, S., et al. (2025). Monitoring ODC activity and polyamines in Bachmann-Bupp syndrome patient biological samples. STAR Protocols, 6(1), 103091. Retrieved from [Link]

  • Zimmermann, K., et al. (2005). U.S. Patent No. 7,569,585. Washington, DC: U.S. Patent and Trademark Office.
  • Igarashi, K., & Kashiwagi, K. (2013). Depletion of cellular polyamines, spermidine and spermine, causes a total arrest in translation and growth in mammalian cells. Proceedings of the National Academy of Sciences, 110(6), 2129-2134. Retrieved from [Link]

  • Gamble, J. T., et al. (2012). Polyamine pathway inhibition as a novel therapeutic approach to treating neuroblastoma. Frontiers in Oncology, 2, 164. Retrieved from [Link]

  • Wang, Y., et al. (2022). Recent Advances in Fluorescent Methods for Polyamine Detection and the Polyamine Suppressing Strategy in Tumor Treatment. Molecules, 27(16), 5184. Retrieved from [Link]

  • Stewart, F., et al. (2024). Impaired polyamine metabolism causes behavioral and neuroanatomical defects in a mouse model of Snyder–Robinson syndrome. Disease Models & Mechanisms, 17(5), dmm050395. Retrieved from [Link]

  • Sati, B., et al. (2007). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica, 57(4), 385-394.
  • Wang, J., et al. (2023). Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. Frontiers in Bioengineering and Biotechnology, 11, 1189333. Retrieved from [Link]

  • CAS Common Chemistry. 1,5-Diaminopentane dihydrochloride. American Chemical Society. Retrieved from [Link]

  • PubChem. Compound Summary for CID 14212770, 1,5-Dichloropentan-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Comparative Guide: 1,5-Diaminopentan-3-ol Dihydrochloride vs. Spermine and Spermidine in Coordination Chemistry and Drug Design

As a Senior Application Scientist navigating the complex landscape of ligand architecture and drug development, I frequently evaluate polyamine derivatives for their utility in metallopharmaceutical design. While 1,5-Dia...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complex landscape of ligand architecture and drug development, I frequently evaluate polyamine derivatives for their utility in metallopharmaceutical design. While 1,5-Diaminopentan-3-ol dihydrochloride shares a superficial structural resemblance to the biogenic polyamines spermine and spermidine , their functional applications are entirely divergent.

This guide provides an objective, data-driven comparison of these molecules, detailing the causality behind their structural behaviors, their specific roles in metal coordination, and field-proven experimental methodologies for their application.

Structural Causality and Chemical Profiling

The fundamental difference between these molecules lies in their functional groups and chain flexibility, which dictate their coordination geometry when interacting with transition metals.

  • 1,5-Diaminopentan-3-ol Dihydrochloride: Features a five-carbon backbone with two terminal primary amines and a central secondary alcohol (C3). Upon metal binding, the hydroxyl group deprotonates to form an alkoxo bridge . This pulls two metal centers into a highly compact, rigid binuclear core, facilitating strong magnetic exchange and cooperative catalysis.

  • Spermine and Spermidine: These are linear polyamines containing secondary amines within their extended hydrocarbon chains. Lacking a strongly bridging oxygen atom, they act as linear amplifying linkers . When coordinated to metals (like Platinum), they enforce significant spatial separation between the metal centers, which is a critical requirement for long-range DNA cross-linking in anti-neoplastic applications.

Table 1: Comparative Physicochemical and Coordination Properties
Property1,5-Diaminopentan-3-ol DihydrochlorideSpermidineSpermine
Backbone Structure 5 carbons (C5)7 carbons (C3-N-C4)10 carbons (C3-N-C4-N-C3)
Functional Groups 2x Primary Amine, 1x Sec. Alcohol2x Primary Amine, 1x Sec. Amine2x Primary Amine, 2x Sec. Amine
Coordination Role Pentadentate / Alkoxo-bridging ligandLinear bridging linkerLinear bridging linker
Metal Core Topology Compact, bridged binuclearExtended, linear binuclearExtended, linear binuclear
Primary Applications Catalase mimics (Mn), Magnetic materialsAnti-neoplastic Pt drugs, Cellular assaysAnti-neoplastic Pt drugs, DNA condensation
CAS Number 81555-06-8 (2HCl) / 38595-00-5 (Free)124-20-971-44-3

Mechanistic Roles in Metal Coordination & Drug Design

The Alkoxo-Bridging Dinucleator: 1,5-Diaminopentan-3-ol

In synthetic inorganic chemistry, 1,5-diaminopentan-3-ol is a premier building block for dinucleating ligands. By reacting the primary amines with formyl-imidazoles or salicylaldehydes, researchers create pentadentate ligands. For instance, its application in synthesizing dicopper(II) complexes yields highly specific catalytic architectures 1. Furthermore, dimanganese(III) complexes utilizing this ligand backbone act as highly efficient catalase mimics, driving the disproportionation of hydrogen peroxide through a cooperative high-valent oxomanganese cycle 2.

The Linear Amplifying Linkers: Spermine and Spermidine

Conversely, biogenic polyamines are utilized in metallo-drug design to break the rules of classical cisplatin therapeutics. By using spermidine or spermine as linear linkers, researchers synthesize dinuclear platinum complexes (e.g., BBR3464 analogs). The secondary amines in the polyamine chain remain uncoordinated but protonated at physiological pH, enhancing water solubility and electrostatic affinity for the DNA phosphate backbone, while the terminal primary amines selectively coordinate to the Pt(II) centers 3.

Visualizing Divergent Coordination Pathways

G cluster_0 1,5-Diaminopentan-3-ol Pathway cluster_1 Spermine/Spermidine Pathway A 1,5-Diaminopentan-3-ol (Pentadentate Ligand) B Alkoxo-Bridged Compact Dinuclear Core A->B Deprotonation of C3-OH C Catalase Mimics & Magnetic Materials B->C Cooperative Metal Catalysis D Spermine / Spermidine (Linear Polyamine) E Extended Linear Dinuclear Pt Core D->E Terminal Amine Platination F DNA Cross-linking & Anti-Neoplastic Drugs E->F Long-Range DNA Binding

Fig 1: Divergent coordination pathways of 1,5-diaminopentan-3-ol vs. polyamines in drug design.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating internal analytical checkpoints to confirm causality and experimental success.

Protocol A: Synthesis of a Dicopper(II) Complex using 1,5-Diaminopentan-3-ol

Objective: Generate a compact, alkoxo-bridged dinuclear core for magnetic studies.

  • Reductive Amination (Ligand Synthesis): Dissolve 1.61 mmol of 1,5-diaminopentan-3-ol dihydrochloride and 6.88 mmol of 1-isopropyl-4-formylimidazole in 20 mL absolute MeOH.

    • Causality Check: Add 7.22 mmol of sodium cyanoborohydride under Argon. NaBH3CN is specifically chosen over NaBH4 because it selectively reduces the intermediate imine without reducing the unreacted formyl groups. Stir for 20 h at room temperature.

  • Metalation: Introduce 2 equivalents of Cu(ClO4)2·6H2O to the purified ligand in MeOH. The solution will shift to a deep blue/green, indicating complexation.

  • Self-Validating Checkpoint:

    • Spectroscopy: Perform UV-Vis spectroscopy. A distinct d-d transition band around 600-800 nm confirms Cu(II) coordination.

    • Magnetometry: Conduct SQUID magnetometry. The presence of the alkoxo bridge is definitively validated if the system exhibits strong antiferromagnetic coupling (a negative J value), proving the metal centers are electronically communicating through the deprotonated C3-OH oxygen.

Protocol B: Selective Platination of Spermidine

Objective: Generate a linear dinuclear Pt(II) anti-neoplastic complex.

  • Selective Platination: React 1 equivalent of spermidine free base with 2 equivalents of trans-[PtCl2(NH3)(DMF)] in a strictly anhydrous DMF solvent system.

    • Causality Check: The use of the DMF leaving group on the Pt precursor is critical. It is labile enough to be displaced by the highly nucleophilic primary amines at the termini of spermidine, but not reactive enough to be displaced by the sterically hindered secondary amine in the backbone.

  • Precipitation and Purification: Stir at 40°C for 24 hours. Precipitate the dinuclear complex by adding excess diethyl ether and isolate via centrifugation.

  • Self-Validating Checkpoint:

    • NMR Spectroscopy: Perform 195Pt NMR. A single resonance shift characteristic of a PtN3Cl coordination sphere validates that only the primary amines have coordinated. If multiple shifts appear, it indicates unwanted secondary amine coordination or polymerization.

Conclusion

While 1,5-diaminopentan-3-ol dihydrochloride, spermine, and spermidine all offer multidentate nitrogen-based scaffolds, their applications are strictly segregated by the presence of the C3 hydroxyl group versus secondary backbone amines. 1,5-diaminopentan-3-ol is the superior choice for designing compact, electronically coupled binuclear catalysts and magnetic materials. In contrast, spermine and spermidine remain the gold standard for synthesizing extended, linear dinuclear chemotherapeutics capable of long-range DNA cross-linking.

References

  • Synthesis, Crystal Structures, and Catalytic Activity of Dicopper(II) Complexes with Dinucleating Tetraimidazole Ligands. ACS Publications. Available at:[Link] [1]

  • Catalysis and Kinetics of Hydrogen Peroxide Disproportionation by Dinuclear Manganese(III) Complexes of 1,5-Bis(salicylidenamino)pentan-3-ol. ACS Publications. Available at:[Link] [2]

  • Selective Platination of Biologically Relevant Polyamines. Linear Coordinating Spermidine and Spermine as Amplifying Linkers in Dinuclear Platinum Complexes. ACS Publications. Available at:[Link] [3]

Sources

Comparative

A Researcher's Guide to Polyamine Inhibition: A Comparative Analysis of Key Strategies

For researchers and drug development professionals investigating cellular proliferation, cancer, and certain parasitic diseases, the polyamine pathway presents a critical therapeutic target. Polyamines, such as putrescin...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals investigating cellular proliferation, cancer, and certain parasitic diseases, the polyamine pathway presents a critical therapeutic target. Polyamines, such as putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for cell growth, differentiation, and macromolecular synthesis.[1][2] Their intracellular concentrations are tightly regulated, and dysregulation of this pathway is a hallmark of many disease states, particularly cancer, where elevated polyamine levels are often observed.[3]

This guide provides a comparative overview of prominent strategies for inhibiting polyamine biosynthesis, offering insights into their mechanisms, experimental validation, and potential applications. While the landscape of polyamine inhibitors is ever-evolving, this document will focus on well-characterized inhibitors to provide a solid foundation for researchers selecting the appropriate tools for their studies.

The Polyamine Biosynthesis Pathway: A Map of Therapeutic Targets

The synthesis of polyamines is a multi-step enzymatic process, offering several points for therapeutic intervention. The pathway begins with the amino acid ornithine, which is decarboxylated by ornithine decarboxylase (ODC) to form putrescine.[1][4] This is the first rate-limiting step and a primary target for inhibition. Subsequently, spermidine synthase (SpdS) and spermine synthase (SpmS) catalyze the transfer of aminopropyl groups from decarboxylated S-adenosylmethionine (dcSAM) to putrescine and spermidine, respectively, to form the higher polyamines.[1][2] Another key enzyme, S-adenosylmethionine decarboxylase (SAMDC) , provides the dcSAM necessary for these reactions.

The catabolism of polyamines is primarily regulated by spermidine/spermine N1-acetyltransferase (SSAT) and polyamine oxidase (PAO) , which convert spermine and spermidine back to putrescine.[1]

Visualizing the Pathway and Inhibition Points

Polyamine_Pathway Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine SpdS Spermidine Synthase (SpdS) Putrescine->SpdS Spermidine Spermidine SpmS Spermine Synthase (SpmS) Spermidine->SpmS Spermine Spermine ODC->Putrescine SpdS->Spermidine SpmS->Spermine SAMDC S-adenosylmethionine Decarboxylase (SAMDC) dcSAM decarboxylated SAM (dcSAM) SAMDC->dcSAM Provides aminopropyl group dcSAM->SpdS dcSAM->SpmS DFMO DFMO DFMO->ODC Inhibits MGBG MGBG MGBG->SAMDC Inhibits Cyclohexylamine Cyclohexylamine Cyclohexylamine->SpdS Inhibits DENSPM DENSPM (Polyamine Analogue) DENSPM->SpdS Disrupts Regulation DENSPM->SpmS Disrupts Regulation

Caption: The polyamine biosynthesis pathway with key enzymes and points of inhibition.

A Comparative Look at Key Polyamine Inhibitors

The selection of a polyamine inhibitor is dictated by the specific research question, the biological system under investigation, and the desired outcome. Below is a comparison of some of the most widely used inhibitors.

Inhibitor ClassExample(s)Target EnzymeMechanism of ActionKey Characteristics & Considerations
ODC Inhibitors DFMO (Eflornithine) Ornithine Decarboxylase (ODC)Irreversible, enzyme-activated inhibitor.[1][5]The most extensively studied polyamine inhibitor. Generally well-tolerated but may require high concentrations for efficacy.[6] Can lead to a compensatory uptake of extracellular polyamines.[3]
(2R,5R)-6-heptyne-2,5-diamine (RR-MAP) Ornithine Decarboxylase (ODC)Irreversible inhibitor.More potent than DFMO in some cell lines.[7][8]
SAMDC Inhibitors MGBG (Methylglyoxal bis(guanylhydrazone)) S-adenosylmethionine Decarboxylase (SAMDC)Competitive inhibitor.Potent inhibitor of cell growth, but can have significant off-target effects and toxicity.[9]
Spermidine Synthase Inhibitors Cyclohexylamine Spermidine Synthase (SpdS)Inhibits spermidine synthase, leading to a decrease in spermidine levels.[9]Useful for studying the specific roles of spermidine.
Decarboxylated S-adenosylhomocysteine (dcSAH) Spermidine Synthase (SpdS)Competitive inhibitor.[10][11]A potent and specific inhibitor of SpdS.[10][11]
Polyamine Analogues N1,N11-diethylnorspermine (DENSPM) Multiple targetsDown-regulates ODC and SAMDC, and potently induces SSAT.[12]Disrupts polyamine homeostasis through multiple mechanisms.[9][12]
Bis(ethyl)polyamines (e.g., BENSpm) Multiple targetsCompete for polyamine transport and down-regulate biosynthetic enzymes.[3]Designed to exploit the dysregulated polyamine metabolism in tumor cells.[3]

Experimental Protocols for Comparative Analysis

To objectively compare the efficacy of different polyamine inhibitors, a series of standardized in vitro experiments are recommended.

Cell Culture and Inhibitor Treatment
  • Cell Seeding: Plate cells (e.g., a cancer cell line known to have high polyamine metabolism) in appropriate culture vessels and allow them to adhere overnight.

  • Inhibitor Preparation: Prepare stock solutions of each inhibitor in a suitable solvent (e.g., sterile water or DMSO).

  • Treatment: Treat the cells with a range of concentrations for each inhibitor. Include a vehicle-only control.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, and 72 hours).

Cell Viability Assay (e.g., MTT or CCK-8)
  • Reagent Addition: At the end of the incubation period, add the viability reagent (e.g., MTT or CCK-8) to each well according to the manufacturer's instructions.

  • Incubation: Incubate for the recommended time to allow for the conversion of the reagent by viable cells.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control to determine the IC50 (half-maximal inhibitory concentration) for each inhibitor.

Measurement of Intracellular Polyamine Levels by HPLC

This is a crucial experiment to confirm the on-target effect of the inhibitors.

  • Cell Lysis: After inhibitor treatment, harvest the cells and lyse them in a suitable buffer (e.g., perchloric acid).[13]

  • Derivatization: Derivatize the polyamines in the cell lysate with a fluorescent tag (e.g., dansyl chloride).[13]

  • HPLC Separation: Separate the derivatized polyamines using a reverse-phase C18 HPLC column.[13]

  • Detection and Quantification: Detect the fluorescently labeled polyamines and quantify their concentrations by comparing them to known standards.

  • Data Normalization: Normalize polyamine levels to the total protein or DNA content of the cell lysate.[13]

Ornithine Decarboxylase (ODC) Activity Assay

This assay is particularly relevant for comparing ODC inhibitors.

  • Cell Lysate Preparation: Prepare cell lysates from inhibitor-treated and control cells.

  • Reaction Mixture: Set up a reaction mixture containing the cell lysate, a buffer, and ¹⁴C-labeled ornithine.

  • Incubation: Incubate the reaction mixture to allow for the conversion of ¹⁴C-ornithine to ¹⁴CO₂.

  • CO₂ Trapping: Trap the released ¹⁴CO₂ using a suitable trapping agent (e.g., a filter paper soaked in a scintillation cocktail).

  • Scintillation Counting: Measure the radioactivity of the trapped ¹⁴CO₂ using a scintillation counter.

  • Analysis: Calculate the ODC activity as the amount of ¹⁴CO₂ produced per unit of time per milligram of protein.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Comparative Assays cluster_analysis Data Analysis Cell_Culture Cell Culture Inhibitor_Treatment Inhibitor Treatment (Dose-Response & Time-Course) Cell_Culture->Inhibitor_Treatment Viability Cell Viability Assay (e.g., MTT) Inhibitor_Treatment->Viability HPLC Intracellular Polyamine Measurement (HPLC) Inhibitor_Treatment->HPLC ODC_Assay ODC Activity Assay Inhibitor_Treatment->ODC_Assay IC50 Determine IC50 Viability->IC50 Polyamine_Levels Quantify Polyamine Depletion HPLC->Polyamine_Levels Enzyme_Activity Assess Target Engagement ODC_Assay->Enzyme_Activity

Caption: A generalized workflow for the comparative analysis of polyamine inhibitors.

Conclusion and Future Directions

The inhibition of polyamine biosynthesis remains a promising strategy in various research and therapeutic contexts. While DFMO has been a cornerstone in this field, a range of other inhibitors targeting different points in the pathway offer alternative and potentially more potent or specific effects. The choice of inhibitor should be guided by a clear understanding of its mechanism of action and validated through rigorous experimental comparison.

As our understanding of the intricacies of polyamine metabolism and its role in disease deepens, the development of novel, more targeted inhibitors will undoubtedly continue. The experimental framework outlined in this guide provides a robust starting point for researchers to evaluate these next-generation compounds and advance our ability to therapeutically manipulate this critical cellular pathway.

References

  • ResearchGate. (n.d.). Polyamines Biosynthesis and Catabolic Pathway. Polyamine biosynthesis... [Image]. Retrieved from [Link]

  • Kahana, C. (n.d.). Polyamines. Chaim Kahana's Lab. Retrieved from [Link]

  • Moreno-Sánchez, R., et al. (2023). The Biosynthesis and Functions of Polyamines in the Interaction of Plant Growth-Promoting Rhizobacteria with Plants. MDPI. Retrieved from [Link]

  • Seiler, N., et al. (1991). Aminooxy Analogues of Spermidine as Inhibitors of Spermine Synthase and Substrates of Hepatic Polyamine Acetylating Activity1. The Journal of Biochemistry. Retrieved from [Link]

  • Wikipedia. (2024). Polyamine. Retrieved from [Link]

  • Pegg, A. E., et al. (1986). Comparison of the biological effects of four irreversible inhibitors of ornithine decarboxylase in two murine lymphocytic leukemia cell lines. PubMed. Retrieved from [Link]

  • Michael, A. J. (2016). Biosynthesis of polyamines and polyamine-containing molecules. PubMed. Retrieved from [Link]

  • Frontiers. (2025). Polyamine metabolism and anti-tumor immunity. Retrieved from [Link]

  • Kingsnorth, A. N., & King, W. W. (1986). Comparison of the effects of an ornithine decarboxylase inhibitor on the intestinal epithelium and on intestinal tumors. PubMed. Retrieved from [Link]

  • McCloskey, D. E., et al. (2011). Binding and inhibition of human spermidine synthase by decarboxylated S-adenosylhomocysteine. PMC. Retrieved from [Link]

  • Pegg, A. E., et al. (1986). Comparison of the Biological Effects of Four Irreversible Inhibitors of Ornithine Decarboxylase in Two Murine Lymphocytic Leukem. AACR Journals. Retrieved from [Link]

  • McCloskey, D. E., et al. (2011). Binding and inhibition of human spermidine synthase by decarboxylated S-adenosylhomocysteine. PubMed. Retrieved from [Link]

  • ResearchGate. (2025). Preventing Cancer by Inhibiting Ornithine Decarboxylase: A Comparative Perspective on Synthetic vs. Natural Drugs. Retrieved from [Link]

  • Pegg, A. E., et al. (1981). Effects of inhibitors of spermidine and spermine synthesis on polyamine concentrations and growth oftransformed mouse fibroblasts. SciSpace. Retrieved from [Link]

  • Casero, R. A., & Woster, P. M. (2001). Recent Advances in the Development of Polyamine Analogues as Antitumor Agents. PMC. Retrieved from [Link]

  • Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. (2025). ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Significance of targeting polyamine metabolism as an antineoplastic strategy: Unique targets for polyamine analogues. Retrieved from [Link]

  • Development of Polyamine Lassos as Polyamine Transport Inhibitors. (2022). ACS Publications. Retrieved from [Link]

  • MDPI. (2024). Polyamine Catabolism Revisited: Acetylpolyamine Oxidase Plays a Minor Role due to Low Expression. Retrieved from [Link]

  • Pegg, A. E., & Casero, R. A. (Eds.). (2011). Polyamines: Methods and Protocols. Humana Press.
  • Gamble, M., et al. (2016). Polyamine Antagonist Therapies Inhibit Neuroblastoma Initiation and Progression. Clinical Cancer Research. Retrieved from [Link]

  • Taylor & Francis Online. (2019). Discovery and antitumor evaluation of novel inhibitors of spermine oxidase. Retrieved from [Link]

  • Agostinelli, E., et al. (2014). Exploring the activity of polyamine analogues on polyamine and spermine oxidase: methoctramine, a potent and selective inhibitor of polyamine oxidase. PMC. Retrieved from [Link]

  • Woster, P. M., et al. (2014). Polyamine Transport Inhibitors: Design, Synthesis, and Combination Therapies with Difluoromethylornithine. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2021). DFMO Improves Survival and Increases Immune Cell Infiltration in Association with MYC Downregulation in the Pancreatic Tumor Microenvironment. Retrieved from [Link]

  • ResearchGate. (n.d.). Rationale for DFMO- and specific genetic and metabolic markers of DFMO... [Image]. Retrieved from [Link]

  • Sholler, G. S., et al. (2015). A Phase I Trial of DFMO Targeting Polyamine Addiction in Patients with Relapsed/Refractory Neuroblastoma. ScienceOpen. Retrieved from [Link]

  • LookChem. (n.d.). Cas 1476-39-7,1,5-DIAMINOPENTANE DIHYDROCHLORIDE. Retrieved from [Link]

  • PMC. (n.d.). 3,3'-Diindolylmethane plus Eflornithine suppress DNA Replication and Cell Cycle in Esophageal Squamous Cell Carcinoma in vivo. Retrieved from [Link]

  • O'Shaughnessy, J. A., et al. (1999). Alpha-difluoromethylornithine as treatment for metastatic breast cancer patients. PubMed. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-isopentenyl isovalerate, 54410-94-5. Retrieved from [Link]

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Validation

A Technical Guide to the Spectroscopic Characterization of 1,5-Diaminopentan-3-ol Dihydrochloride

This guide provides a comprehensive analysis of the spectroscopic data for 1,5-Diaminopentan-3-ol dihydrochloride, a molecule of interest in synthetic chemistry and drug development. Given the limited availability of dir...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the spectroscopic data for 1,5-Diaminopentan-3-ol dihydrochloride, a molecule of interest in synthetic chemistry and drug development. Given the limited availability of direct experimental spectra for this specific compound in the public domain, this document leverages predictive methodologies based on established spectroscopic principles and comparative analysis with structurally related compounds. We will present predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data and compare it with the known spectroscopic features of 1,5-diaminopentane dihydrochloride and 3-amino-1-propanol. This approach offers a robust framework for the characterization and quality control of 1,5-Diaminopentan-3-ol dihydrochloride.

Introduction

1,5-Diaminopentan-3-ol dihydrochloride is a functionalized diamine with potential applications as a building block in the synthesis of more complex molecules, including pharmaceutical intermediates and ligands for coordination chemistry. The presence of two primary amine groups and a secondary alcohol function on a flexible five-carbon chain makes it a versatile precursor. Accurate spectroscopic characterization is paramount for verifying the structure and purity of this compound. This guide will delve into the expected ¹H NMR, ¹³C NMR, and IR spectroscopic signatures of 1,5-Diaminopentan-3-ol dihydrochloride.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a small organic molecule like 1,5-Diaminopentan-3-ol dihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified 1,5-Diaminopentan-3-ol dihydrochloride in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD), in a 5 mm NMR tube. D₂O is often preferred for amine salts to allow for the exchange of labile N-H and O-H protons.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.[1] A standard pulse program should be used, with a spectral width sufficient to cover all expected proton resonances (typically 0-12 ppm).[2] An adequate number of scans should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. The spectral width should encompass the expected range for carbon resonances (typically 0-100 ppm for aliphatic compounds).[2] Due to the lower natural abundance of ¹³C, a greater number of scans will be necessary compared to the ¹H NMR experiment.[2]

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is convenient. Place a small amount of the powdered sample directly onto the ATR crystal.

  • Data Acquisition: Record the infrared spectrum over the mid-IR range (4000-400 cm⁻¹).[2] A background spectrum of the empty ATR crystal should be recorded prior to sample analysis and automatically subtracted from the sample spectrum.[2]

Spectroscopic Analysis of 1,5-Diaminopentan-3-ol Dihydrochloride (Predicted Data)

The following tables summarize the predicted NMR and IR spectroscopic data for 1,5-Diaminopentan-3-ol dihydrochloride. The predictions are based on the analysis of its molecular structure and established spectroscopic principles.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale
H-1, H-5~3.1 - 3.3Triplet4HProtons on carbons adjacent to the electron-withdrawing ammonium groups (-NH₃⁺) are expected to be deshielded.
H-2, H-4~1.8 - 2.0Multiplet4HThese methylene protons are adjacent to both a CH₂ and a CH group, leading to complex splitting.
H-3~3.8 - 4.0Quintet1HThe proton on the carbon bearing the hydroxyl group is deshielded by the electronegative oxygen atom.
-NH₃⁺~7.5 - 8.5Broad Singlet6HThe chemical shift of ammonium protons is concentration and solvent dependent and often appears as a broad signal.
-OH~4.0 - 5.0Broad Singlet1HThe hydroxyl proton signal is also broad and its chemical shift is dependent on solvent and concentration. In D₂O, this signal will disappear due to proton exchange.
Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (ppm)Rationale
C-1, C-5~40 - 45Carbons directly bonded to the electron-withdrawing ammonium groups are deshielded.
C-2, C-4~30 - 35These methylene carbons are in a typical aliphatic region.
C-3~65 - 70The carbon atom attached to the electronegative hydroxyl group is significantly deshielded.
Predicted IR Data
Functional GroupAbsorption Range (cm⁻¹)Description
O-H Stretch3400 - 3200 (broad)Characteristic broad absorption due to hydrogen-bonded hydroxyl group.
N-H Stretch3200 - 2800 (broad)Broad and strong absorption typical for the stretching vibrations of an ammonium salt.
C-H Stretch3000 - 2850Aliphatic C-H stretching vibrations.
N-H Bend1620 - 1550Bending vibration of the N-H bonds in the ammonium groups.
C-O Stretch1150 - 1050Stretching vibration of the C-O bond of the secondary alcohol.

Comparative Analysis

To provide context for the predicted spectroscopic data, a comparison with structurally similar molecules is invaluable.

Comparison with 1,5-Diaminopentane Dihydrochloride

1,5-Diaminopentane dihydrochloride shares the same carbon backbone and diamine dihydrochloride functionality but lacks the hydroxyl group at the 3-position.

¹H NMR Comparison:

The most significant difference in the ¹H NMR spectrum would be the absence of the H-3 proton signal (~3.8 - 4.0 ppm) and the -OH proton signal in 1,5-diaminopentane dihydrochloride. The signals for the H-2 and H-4 protons in 1,5-Diaminopentan-3-ol dihydrochloride would be shifted slightly downfield compared to the corresponding protons in 1,5-diaminopentane dihydrochloride due to the influence of the nearby hydroxyl group.

¹³C NMR Comparison:

The key differentiator in the ¹³C NMR spectrum would be the presence of a signal around 65-70 ppm for C-3 in 1,5-Diaminopentan-3-ol dihydrochloride, which is absent in 1,5-diaminopentane dihydrochloride. The C-2 and C-4 signals would also be expected to be shifted slightly downfield in the alcohol-containing compound.

IR Comparison:

The IR spectrum of 1,5-Diaminopentan-3-ol dihydrochloride would exhibit a strong, broad O-H stretching band around 3400-3200 cm⁻¹ and a C-O stretching band around 1150-1050 cm⁻¹, both of which would be absent in the spectrum of 1,5-diaminopentane dihydrochloride.[3]

Comparison with 3-Amino-1-propanol

3-Amino-1-propanol serves as a good model for a simple amino alcohol, providing a reference for the expected spectral features.

¹H NMR of 3-Amino-1-propanol: [4][5]

  • ~3.7 ppm (t, 2H, -CH₂-OH)

  • ~2.9 ppm (t, 2H, -CH₂-NH₂)

  • ~1.7 ppm (quint, 2H, -CH₂-)

  • ~2.6 ppm (br s, 3H, -NH₂ and -OH)

The chemical shifts observed for the protons adjacent to the amine and alcohol groups in 3-amino-1-propanol are consistent with the predicted values for 1,5-Diaminopentan-3-ol dihydrochloride, keeping in mind the effect of protonation of the amino groups in the latter.

¹³C NMR of 3-Amino-1-propanol: [6]

  • ~60 ppm (-CH₂-OH)

  • ~40 ppm (-CH₂-NH₂)

  • ~35 ppm (-CH₂-)

These values support the predicted chemical shifts for the carbons in 1,5-Diaminopentan-3-ol dihydrochloride, with the understanding that the ammonium groups will cause a further downfield shift for the adjacent carbons.

IR of 3-Amino-1-propanol: [7][8][9]

The IR spectrum of 3-amino-1-propanol shows a broad O-H stretch (~3350 cm⁻¹), N-H stretches (~3300 cm⁻¹), and a C-O stretch (~1050 cm⁻¹). These are in line with the predicted absorptions for 1,5-Diaminopentan-3-ol dihydrochloride.

Visualization

1,5-Diaminopentan-3-ol_dihydrochloride cluster_molecule 1,5-Diaminopentan-3-ol Dihydrochloride C1 H₃N⁺-CH₂- C2 CH₂- C1->C2 C3 CH(OH)- C2->C3 C4 CH₂- C3->C4 C5 CH₂-N⁺H₃ C4->C5 Cl1 2Cl⁻

Caption: Molecular structure of 1,5-Diaminopentan-3-ol dihydrochloride.

Spectroscopic_Workflow A Purified Sample of 1,5-Diaminopentan-3-ol dihydrochloride B NMR Spectroscopy A->B C IR Spectroscopy A->C D ¹H NMR & ¹³C NMR Data B->D E IR Spectrum C->E F Structural Elucidation & Purity Assessment D->F E->F

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

Conclusion

References

  • Mingjie, J., et al. (2022). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b).
  • BenchChem. (2025). Spectroscopic Analysis of 3-Amino-1-(furan-3-yl)propan-1-ol: A Technical Guide. BenchChem.
  • Almeida, R. M., et al. (2000). Structural and vibrational characterisation of 3-amino-1-propanol a concerted SCF-MO ab initio, Raman and infrared (matrix isolation and liquid phase) spectroscopy study. Physical Chemistry Chemical Physics, 2(10), 2255-2264.
  • SpectraBase. (n.d.). 3-Amino-1-propanol - Optional[1H NMR]. SpectraBase. Retrieved March 27, 2026, from [Link]

  • BenchChem. (n.d.). A Comparative Guide to the Spectroscopic Characterization of Chiral Amino Alcohols: (1S,2R)-1-Aminoindan-2-ol and (S)-(-)-2-Amino-1,1-diphenyl-1-propanol. BenchChem.
  • NIST. (n.d.). 1,5-Pentanediamine. NIST Chemistry WebBook. Retrieved March 27, 2026, from [Link]

  • PubChem. (n.d.). 1,5-Diaminopentane dihydrochloride. PubChem. Retrieved March 27, 2026, from [Link]

  • ResearchGate. (2020). FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b).
  • PubChem. (n.d.). 3-Amino-1-propanol. PubChem. Retrieved March 27, 2026, from [Link]

  • NIST. (n.d.). 1-Propanol, 3-amino-. NIST Chemistry WebBook. Retrieved March 27, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H-NMR chemical shifts (ppm) for complexes 1-6 in different deuterated solvents.
  • Supporting Materials. (n.d.). The Royal Society of Chemistry.
  • Tables For Organic Structure Analysis. (n.d.). University of Colorado Boulder.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts.
  • Sigma-Aldrich. (n.d.).
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  • RSC Publishing. (n.d.). Absolute configuration of amino alcohols by 1H-NMR. RSC Publishing.
  • PubChem. (2008, July 3).
  • Sigma-Aldrich. (n.d.). 3-Amino-1-propanol analytical standard. Sigma-Aldrich.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 3-Amino-1-propanol. Tokyo Chemical Industry Co., Ltd..
  • Guidechem. (n.d.). 1,5-Diaminopentane 462-94-2 wiki. Guidechem.
  • ResearchGate. (2005, October 6). Absolute configuration of amino alcohols by H-1-NMR.
  • Selleck Chemicals. (n.d.). 1,5-Diaminopentane dihydrochloride. Selleck Chemicals.
  • 13C NMR of 1-Propanol. (n.d.). University of Calgary.
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities. Sigma-Aldrich.

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Comparative

Structural Confirmation and Performance Analysis of Synthetic 1,5-Diaminopentan-3-ol Dihydrochloride: A Comparative Guide

Executive Summary In the design of biomimetic transition metal clusters—particularly functional models for Manganese Catalase (MnCAT) and Superoxide Dismutase (SOD)—the choice of the dinucleating ligand backbone is the p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of biomimetic transition metal clusters—particularly functional models for Manganese Catalase (MnCAT) and Superoxide Dismutase (SOD)—the choice of the dinucleating ligand backbone is the primary determinant of catalytic efficiency. 1,5-Diaminopentan-3-ol dihydrochloride (CAS 81555-06-8) is a highly symmetric, C5-chain diamino alcohol that serves as a critical precursor for synthesizing pentadentate ( N2​O3​ or N4​O ) ligands such as salpentOH and pypentOH [1][2].

This guide provides a comprehensive framework for confirming the structure of synthetic 1,5-diaminopentan-3-ol dihydrochloride and objectively compares its performance as a ligand backbone against its widely used C3 homologue, 1,3-diaminopropan-2-ol.

Structural Confirmation Workflow

Before utilizing 1,5-diaminopentan-3-ol dihydrochloride in complex ligand synthesis, its structural integrity and purity must be rigorously validated. Because it is synthesized as a dihydrochloride salt, direct analysis requires specific sample preparation to ensure accurate spectral resolution.

Analytical Causality & Self-Validating Markers
  • Elemental Analysis (CHNS/O): Conducted directly on the dihydrochloride salt to confirm bulk purity. The presence of the two HCl molecules significantly alters the mass fractions. Expected for C5​H16​Cl2​N2​O : C, 31.43%; H, 8.44%; N, 14.66%.

  • Neutralization for MS/NMR: The salt must be neutralized to the free base to prevent proton-exchange line broadening in NMR and to observe the correct molecular ion in Mass Spectrometry.

  • Symmetry in NMR: The C2v​ symmetry of the C5 backbone is the definitive structural marker. In 13C NMR, a pure symmetric product will yield exactly three carbon environments (C3, C2/C4, and C1/C5), eliminating the possibility of asymmetric structural isomers.

AnalyticalWorkflow A 1,5-Diaminopentan-3-ol Dihydrochloride B Neutralization (NaOEt / EtOH) A->B Deprotonation F Elemental Analysis (Purity Check) A->F Direct Analysis C Free Amine Isolation B->C Filter NaCl D 1H & 13C NMR (Symmetry Check) C->D E ESI-MS (Mass Confirmation) C->E

Caption: Analytical workflow for the structural confirmation of 1,5-Diaminopentan-3-ol dihydrochloride.

Performance Comparison: C5 vs. C3 Linkers in Biomimetic Catalysis

To objectively evaluate the performance of 1,5-diaminopentan-3-ol, we must compare it to its closest structural alternative: 1,3-diaminopropan-2-ol (the C3 linker). Both are used to synthesize Schiff base ligands (salpentOH for C5, salpnOH for C3) that coordinate dinuclear Manganese(III) centers for H2​O2​ disproportionation[1].

The Mechanistic Causality of the "Bite Angle"

The fundamental difference in performance stems from the ligand's flexibility and bite angle. The C3 linker (salpnOH) forms a relatively rigid equatorial plane, resulting in dialkoxo-bridged Mn(III) dimers with a metal-metal distance of 3.22–3.24 Å .

In contrast, the C5 linker (salpentOH) possesses two additional methylene groups. This expanded backbone cannot easily accommodate a planar equatorial coordination without introducing severe steric strain. To relieve this strain, the resulting coordination complex undergoes an axial elongation perpendicular to the bridging plane . This geometric distortion compresses the remaining equatorial bonds, forcing the two Mn(III) centers significantly closer together, achieving an Mn-Mn distance of ~2.93 Å [1][3].

This shorter distance closely mimics the native active site of Manganese Catalase, allowing for a highly efficient, concerted two-electron transfer during ROS consumption, preventing catalyst self-inhibition [3].

Quantitative Performance Data
ParameterC3 Alternative (salpnOH derived)C5 Product (salpentOH derived)Impact on Performance
Backbone Structure 1,3-diaminopropan-2-ol1,5-diaminopentan-3-olC5 provides higher flexibility.
Mn···Mn Distance 3.22 – 3.82 Å2.91 – 2.94 ÅShorter distance facilitates concerted 2e⁻ transfer [1].
Coordination Geometry Standard OctahedralAxially Elongated OctahedralElongation relieves steric strain of the larger bite angle [1].
Catalytic Efficiency Moderate (Subject to lag phases)High (No kinetic lag phase)C5 complexes act as superior, stable MnCAT synzymes [3].

Experimental Protocols: From Precursor to Catalyst

The following protocols detail the self-validating synthesis of the salpentOH ligand and its subsequent metallation, explaining the chemical rationale behind each step.

Protocol A: Synthesis of the Pentadentate Ligand (salpentOH)
  • Neutralization: Suspend 1.0 mmol of 1,5-diaminopentan-3-ol dihydrochloride in 10 mL of absolute ethanol. Add exactly 2.0 mmol of freshly prepared sodium ethoxide ( NaOEt ).

    • Causality: The hydrochloride salt is unreactive toward aldehydes. Deprotonation yields the nucleophilic free amine required for Schiff base condensation [2].

  • Filtration: Stir for 30 minutes at room temperature, then filter the suspension to remove the precipitated NaCl byproduct.

  • Schiff Base Condensation: To the clear filtrate, add 2.0 mmol of salicylaldehyde. Stir the reaction mixture overnight at room temperature.

  • Isolation: The salpentOH ligand will precipitate as a pure yellow solid. Isolate via vacuum filtration, wash with cold ethanol, and dry under vacuum.

Protocol B: Metallation to Dinuclear Mn(III) Catalyst
  • Complexation: Dissolve 1.0 mmol of the synthesized salpentOH and 2.0 mmol of Manganese(III) acetate dihydrate ( Mn(OAc)3​⋅2H2​O ) in 30 mL of methanol.

    • Causality: Mn(OAc)3​ acts as both the metal source and the provider of the bridging acetate ( μ−OAc ) ligands essential for the bimetallic core structure [1].

  • Counterion Addition: After stirring for 20 minutes (the solution turns dark green), add a methanolic solution containing an excess of NaBr (4.0 mmol).

    • Causality: The dinuclear core [Mn2​(salpentO)(μ−OAc)(μ−OMe)(MeOH)2​]+ is cationic. The bromide ion acts as a precipitating counterion to drive the crystallization of the final complex.

  • Harvesting: Stir for 17 hours. Filter the resulting green precipitate, wash twice with cold methanol, and dry under vacuum.

ReactionPathway A 1,5-Diaminopentan-3-ol (Free Amine) C Schiff Base Condensation (EtOH, Stir) A->C B Salicylaldehyde (2 Equivalents) B->C D salpentOH Ligand (Pentadentate N2O3) C->D Precipitation E Mn(OAc)3 + NaBr (MeOH, Stir) D->E Metallation F Dinuclear Mn(III) Complex [Mn2(salpentO)(μ-OAc)(μ-OMe)(MeOH)2]Br E->F Crystallization

Caption: Synthesis pathway from 1,5-diaminopentan-3-ol to a biomimetic dinuclear Mn(III) catalyst.

Conclusion

1,5-Diaminopentan-3-ol dihydrochloride is a superior structural building block compared to its C3 alternatives when engineering biomimetic transition metal catalysts. By properly neutralizing the salt and confirming its symmetric C5 structure via NMR, researchers can reliably synthesize pentadentate ligands. The extended C5 backbone forces a highly specific axial elongation upon metallation, resulting in compressed metal-metal distances that drastically enhance catalytic turnover in ROS-consuming synzymes.

References

  • Title: Catalysis and Kinetics of Hydrogen Peroxide Disproportionation by Dinuclear Manganese(III) Complexes of 1,5-Bis(salicylidenamino)pentan-3-ol and the 5-Bromophenyl-Substituted Derivative Source: Inorganic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis, Structure, and Magnetic Properties of Tetranuclear Cubane-like and Chain-like Iron(II) Complexes Based on the N4O Pentadentate Dinucleating Ligand 1,5-Bis[(2-pyridylmethyl)amino]pentan-3-ol Source: Inorganic Chemistry (ACS Publications) URL: [Link]

  • Title: Cytotoxic ROS-Consuming Mn(III) Synzymes: Structural Influence on Their Mechanism of Action Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 1,5-Diaminopentan-3-oldihydrochloride

As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle and manage them safely throughout their lifecycle. The dispo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle and manage them safely throughout their lifecycle. The disposal of any chemical is a final, critical step in an experimental workflow, and improper procedures can pose significant risks to personnel and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1,5-Diaminopentan-3-oldihydrochloride, grounded in established safety principles and regulatory compliance.

Core Safety Directives: Hazard Recognition and Personal Protection

Before handling the waste, it is imperative to recognize the hazards associated with 1,5-Diaminopentan-3-oldihydrochloride. According to its Safety Data Sheet (SDS), this compound is a known irritant.[1][2]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1]

Therefore, rigorous adherence to Personal Protective Equipment (PPE) protocols is the first line of defense.

Step-by-Step PPE Protocol:

  • Eye and Face Protection: Always wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[1] If there is a splash risk, a face shield should be worn in addition to goggles.

  • Skin Protection: A standard laboratory coat must be worn and kept fully fastened.[3]

  • Hand Protection: Handle the compound and its waste with gloves that have been inspected for integrity before use.[1] Nitrile gloves are a common choice for incidental contact, but for prolonged handling or submersion, it is crucial to consult the glove manufacturer's specific chemical resistance data.[4][5][6] Always use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1]

  • Respiratory Protection: If handling the solid powder outside of a fume hood or if dust formation is likely, use a respirator tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1]

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side-shields (EN166/NIOSH approved) or Goggles.Protects against dust particles and accidental splashes causing serious eye irritation.[1][2]
Hand Protection Nitrile or other chemically resistant gloves.Prevents direct skin contact, which can cause irritation.[1]
Body Protection Closed laboratory coat.Protects skin and clothing from contamination.[3]
Respiratory NIOSH/CEN approved respirator.Required if dusts are generated, as the compound may cause respiratory irritation.[1]
Waste Characterization and Segregation: The "Why"

1,5-Diaminopentan-3-oldihydrochloride is a halogenated organic compound . The "dihydrochloride" suffix indicates the presence of chlorine, a halogen. This classification is critical because halogenated waste streams require specific disposal pathways and must not be mixed with non-halogenated waste.[7][8]

Causality: Co-mingling waste streams can create dangerous chemical reactions and complicates the disposal process. Halogenated solvents, for instance, are typically disposed of via high-temperature incineration, a process that is different and more costly than that for non-halogenated solvents.[8]

Segregation Protocol:

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Solids."

  • Never mix this waste with other categories such as acids, bases, non-halogenated solvents, or heavy metals.[7]

Step-by-Step Disposal Procedures

The fundamental principle for the disposal of 1,5-Diaminopentan-3-oldihydrochloride is to use a licensed professional waste disposal service.[1][2] Your role is to prepare, package, and label the waste correctly for collection.

A. Disposal of Unused or Expired Product:

  • Container Integrity: Ensure the original container is tightly sealed and in good condition.[9]

  • External Decontamination: If the outside of the container is contaminated, carefully wipe it down with a damp cloth (water is acceptable), ensuring the wipe itself is disposed of as contaminated waste.

  • Labeling: The container must be clearly labeled as hazardous waste. Your institution's Environmental Health & Safety (EHS) department will provide specific labeling requirements, which typically include the full chemical name and associated hazards.

  • Storage: Store the sealed, labeled container in a designated hazardous waste accumulation area, away from incompatible materials.[3][10]

B. Disposal of Contaminated Labware and PPE:

  • Collection: Place all disposables that have come into contact with the chemical (e.g., gloves, weighing paper, contaminated paper towels, pipette tips) into a dedicated, sealed container or a heavy-duty, labeled plastic bag.[9]

  • Labeling: The container or bag must be clearly labeled as "Solid Waste Contaminated with 1,5-Diaminopentan-3-oldihydrochloride."

  • Disposal: This container should be placed in the designated "Halogenated Organic Solids" waste stream for pickup by a licensed disposal company.[1]

C. Spill Cleanup Protocol:

  • Safety First: Ensure adequate ventilation and wear all required PPE before addressing a spill.[1] Remove all sources of ignition.[11]

  • Containment: For a solid spill, prevent the powder from becoming airborne.[1]

  • Cleanup: Carefully sweep or shovel the material into a suitable, closed container for disposal. Avoid actions that create dust.[1] For any remaining residue, you can use wet-brushing to collect it.[11]

  • Labeling and Disposal: Seal and label the container with the chemical name and the words "Spill Debris." Dispose of it as halogenated solid waste.

The Science of Disposal: High-Temperature Incineration

The recommended disposal method for halogenated organic compounds is chemical incineration in a facility equipped with an afterburner and a scrubber.[1]

  • Why High Temperature? The presence of chlorine in 1,5-Diaminopentan-3-oldihydrochloride necessitates a high-temperature incineration environment (typically at least 1100°C).[12][13] This extreme heat is required to ensure the complete destruction of the halogenated organic molecules. Incomplete combustion at lower temperatures can lead to the formation of highly toxic and persistent organic pollutants (POPs), such as dioxins and furans.[12][13]

  • Why an Afterburner and Scrubber? During combustion, the chlorine atoms are converted into hydrogen chloride (HCl) gas, and the nitrogen atoms can form nitrogen oxides (NOx).[10] Both are corrosive and harmful pollutants. The incinerator's afterburner ensures complete combustion, while the flue gases are passed through a "scrubber," which is an air pollution control device that neutralizes acidic gases like HCl before they are released into the atmosphere.[1][14]

This scientifically-grounded approach ensures that the hazardous waste is destroyed in an environmentally responsible manner.

Disposal Decision Workflow

The following diagram outlines the logical steps for managing waste related to 1,5-Diaminopentan-3-oldihydrochloride.

G cluster_0 Phase 1: Identification & Segregation cluster_1 Phase 2: Packaging & Labeling cluster_2 Phase 3: Final Disposal start Identify Waste Stream is_chem Is waste the chemical or contaminated with it? start->is_chem segregate Segregate as 'Halogenated Organic Waste' is_chem->segregate  Yes other_waste Follow protocol for other waste stream is_chem->other_waste No container Select appropriate, sealed waste container segregate->container label_waste Attach completed Hazardous Waste Label container->label_waste store Store in designated waste accumulation area label_waste->store disposal Arrange pickup by licensed waste disposal company store->disposal

Disposal workflow for 1,5-Diaminopentan-3-oldihydrochloride.

By following these detailed procedures, you ensure that your laboratory practices remain safe, compliant, and environmentally responsible from the beginning of your experiment to the final disposal of all related materials.

References

  • Catalytic Destruction of Hazardous Halogenated Organic Chemicals. (1989). P2 InfoHouse.
  • Chemical Safety Data Sheet MSDS / SDS - 1,5-DIAMINOPENTANE DIHYDROCHLORIDE. (2026). ChemicalBook.
  • Incineration. Zero Waste Europe.
  • 1,5-Diaminopentane Safety Data Sheet. (2012).
  • Process to incinerate wastes with high halogen content in a way generating low emissions and low corrosion. (n.d.). Google Patents.
  • Guidelines on best available techniques and provisional guidance on best environmental practices. Stockholm Convention.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). EPA NEPS.
  • Safety Data Sheet. (2025). Sigma-Aldrich.
  • Amine heat stable salt neutralization having reduced solids. (n.d.). Google Patents.
  • New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. WIT Press.
  • Safety Data Sheet. (2025). Tokyo Chemical Industry.
  • Chemical Resistance Reference Chart. (n.d.).
  • Material Safety Data Sheet. (2021). Zedira GmbH.
  • Safety Data Sheet. (2024). Amazon S3.
  • 1,5-Diaminopentane - Safety Data Sheet. (2019). Chemos GmbH&Co.KG.
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  • Ultimate Guide to Chemical Resistant Disposable Gloves. Shield Scientific.
  • Chemical resistant gloves. (n.d.). Kerbl.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • CHEMICAL RESISTANCE TABLE FOR GLOVES. Becky Aktsiaselts.
  • Safe Handling Practices for Laboratory Chemicals. (2025). GZ Industrial Supplies.
  • Neutralization Technology to Reduce Corrosion from Heat Stable Amine Salts. (1995). Semantic Scholar.
  • 1,5-Diaminopentane - Safety Data Sheet. (2026). ChemicalBook.
  • Laboratory Safety Guidelines. (n.d.).
  • GENERAL RULES TO OPERATE SAFELY IN A CHEMICAL LABORATORY. (n.d.). University of Bologna.
  • Neutralization of Heat Stable Salts Revisited. (2025). Bryan Research & Engineering, LLC.
  • Acid Gas Removal. (n.d.).
  • Safety in the laboratory. (n.d.).
  • Hazardous Waste - EHSO Manual 2025-2026. (2025). University of Oklahoma Health Sciences.
  • Safety Inside Lab Safety. Sigma-Aldrich.
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Handling

Personal protective equipment for handling 1,5-Diaminopentan-3-oldihydrochloride

A Senior Application Scientist's Procedural Guide Anticipated Hazard Profile Based on the GHS classifications of structurally similar diamino alcohols and their dihydrochloride salts, 1,5-Diaminopentan-3-oldihydrochlorid...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Procedural Guide

Anticipated Hazard Profile

Based on the GHS classifications of structurally similar diamino alcohols and their dihydrochloride salts, 1,5-Diaminopentan-3-oldihydrochloride should be handled as a substance with the following potential hazards:

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[2][3] Some related compounds are known to cause severe skin burns.[4][5]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[2][3][5]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[2]

  • Hygroscopic Nature: As a dihydrochloride salt, it is likely to be hygroscopic, meaning it can absorb moisture from the air.[3] This can affect the compound's integrity and requires specific handling and storage conditions.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is critical when handling chemicals with incompletely characterized hazards. The following table outlines the recommended PPE for various laboratory operations involving 1,5-Diaminopentan-3-oldihydrochloride.

Laboratory Operation Minimum PPE Requirements Rationale
Weighing and Aliquoting (Solid) - Nitrile or neoprene gloves (double-gloving recommended)- Safety glasses with side shields or safety goggles- Laboratory coat- N95-rated dust mask or a respirator with a particulate filter in poorly ventilated areasTo prevent skin contact with the solid compound and inhalation of airborne dust particles.
Solution Preparation and Transfers - Nitrile or neoprene gloves- Chemical splash goggles- Face shield (in addition to goggles) when handling larger volumes (>50 mL)- Laboratory coatTo protect against splashes of the potentially corrosive/irritating solution to the eyes and skin.
Conducting Reactions - Nitrile or neoprene gloves- Chemical splash goggles- Laboratory coat- Work within a certified chemical fume hoodTo provide a contained environment, protecting the user from potential aerosols or vapors and ensuring any unexpected reactions are contained.
Waste Disposal - Nitrile or neoprene gloves- Chemical splash goggles- Laboratory coatTo ensure protection during the handling and transport of chemical waste.

Always inspect gloves for any signs of degradation or puncture before use and wash hands thoroughly after handling the compound, even if gloves were worn.[6]

Step-by-Step Handling Procedures

  • Designate a Handling Area: All work with 1,5-Diaminopentan-3-oldihydrochloride should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7]

  • Assemble Materials: Before handling the compound, ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) and PPE are readily available.

  • Inert Atmosphere (for long-term storage and sensitive reactions): Given its likely hygroscopic nature, consider handling the solid under an inert atmosphere (e.g., in a glove box or using a Schlenk line) to prevent moisture absorption.[8][9][10][11][12]

  • Weighing: Carefully weigh the desired amount of the solid in a disposable weigh boat. Avoid creating dust. If any dust is generated, it should be contained within the fume hood.[6]

  • Clean-Up: Immediately after weighing, clean any residual solid from the balance and surrounding area using a damp cloth or paper towel, taking care to dispose of the cleaning materials as hazardous waste.

  • Solvent Selection: Choose an appropriate solvent based on your experimental protocol.

  • Dissolution: Slowly add the weighed 1,5-Diaminopentan-3-oldihydrochloride to the solvent while stirring. Be aware of any potential exothermic reactions.

  • Storage: If the solution is to be stored, use a tightly sealed container and label it clearly with the compound name, concentration, solvent, date, and appropriate hazard warnings.

Emergency Procedures: Spill and Exposure Management

Rapid and correct response to a spill or exposure is critical.

The following diagram outlines the decision-making process for handling a spill of 1,5-Diaminopentan-3-oldihydrochloride.

Sources

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